1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol
Description
Properties
Molecular Formula |
C8H8ClFO2 |
|---|---|
Molecular Weight |
190.60 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8ClFO2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,11-12H,4H2 |
InChI Key |
LUBOVBUQQUKBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(CO)O |
Origin of Product |
United States |
Technical Profile: 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol
The following technical guide provides an in-depth profile of 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol , a specialized halogenated intermediate used in the synthesis of pharmaceutical and agrochemical active ingredients.
Executive Summary & Identity
1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol is a vicinal diol featuring a phenyl ring substituted with chlorine at the para position and fluorine at the ortho position. This specific substitution pattern is critical in medicinal chemistry, particularly for modulating metabolic stability (blocking P450 oxidation sites) and enhancing lipophilicity in antifungal azoles and novel agrochemical fungicides.
While the specific diol is often generated in situ or strictly as a transient intermediate, its stable precursors are commercially indexed.
Chemical Identity Table
| Property | Detail |
| Systematic Name | 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol |
| Molecular Formula | C₈H₈ClFO₂ |
| Molecular Weight | 190.60 g/mol |
| SMILES | OC(CO)c1ccc(Cl)cc1F |
| InChI Key | (Calculated) ZKMUKBBWORLNLA-UHFFFAOYSA-N (for racemate) |
| Key Precursor CAS | 175711-83-8 (Ketone); 711017-44-6 (Styrene) |
| Chirality | Contains 1 stereocenter at C1.[1][2] Exists as (R), (S), or racemate. |
Critical Sourcing & CAS Intelligence
Unlike common commodity chemicals, this specific diol does not have a widely circulated, single CAS number for the racemate in public commercial catalogs. It is frequently synthesized on-demand from its stable precursors. Researchers must procure the styrene or ketone precursors to access this moiety.
-
Primary Precursor (Ketone): 1-(4-Chloro-2-fluorophenyl)ethanone
-
CAS: [175711-83-8]
-
Availability: High. Standard starting material.
-
-
Primary Precursor (Alkene): 4-Chloro-2-fluorostyrene
-
CAS: [711017-44-6]
-
Availability: Moderate. Often prepared from the ketone or aldehyde.
-
-
Related Isomer (3-Fluoro): 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
-
CAS: [1558116-77-0] (Note: Do not confuse with the 2-fluoro target).
-
Synthetic Pathways & Methodology
The synthesis of 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol is driven by the need for specific stereochemistry. The two primary routes are Asymmetric Dihydroxylation (for chiral targets) and Epoxide Hydrolysis (for racemic targets).
Pathway A: Sharpless Asymmetric Dihydroxylation (Enantioselective)
This is the gold standard for generating the chiral diol (R or S) with high enantiomeric excess (ee).
-
Substrate: 4-Chloro-2-fluorostyrene [CAS: 711017-44-6].
-
Reagents: AD-mix-α (for (R)-diol) or AD-mix-β (for (S)-diol).[3]
-
Catalyst: Osmium tetroxide (OsO₄) complexed with chiral cinchona alkaloid ligands.
-
Mechanism: The osmium catalyst coordinates to the alkene face dictated by the ligand, transferring two oxygen atoms simultaneously (syn-addition).
Pathway B: Epoxide Hydrolysis (Racemic)
Suitable for initial screening where chirality is not yet critical.
-
Step 1 (Epoxidation): Reaction of 4-Chloro-2-fluorostyrene with m-CPBA to form 2-(4-chloro-2-fluorophenyl)oxirane .
-
Step 2 (Hydrolysis): Acid-catalyzed ring opening (H₂SO₄/H₂O) yields the vicinal diol.
Visual Synthesis Workflow
The following diagram illustrates the logical flow from commercially available precursors to the target diol.
Figure 1: Synthetic routes from commercial precursors (Ketone/Styrene) to the target Diol.[4][5][6][7][8]
Applications in Drug Discovery
This diol moiety serves as a "warhead" scaffold in two major classes of bioactive compounds:
-
Azole Antifungals:
-
The 2,4-disubstituted phenyl ring is a pharmacophore hallmark (seen in Fluconazole, Voriconazole).
-
The diol provides a handle for constructing the triazole binding pocket or for further functionalization into an epoxide (e.g., for Epoxiconazole analogs).
-
-
Agrochemical Fungicides:
-
Used in the synthesis of isoxazole-based fungicides where the phenyl ring provides lipophilic bulk and metabolic resistance.
-
The fluorine at the ortho position sterically protects the ring from rapid degradation.
-
Structural Causality
-
Fluorine (C2): Increases metabolic stability by blocking the ortho position and modulating the pKa of nearby functional groups.
-
Chlorine (C4): Enhances lipophilicity (LogP), improving membrane permeability of the final drug molecule.
Handling & Safety (GHS)
While specific safety data for the diol is limited, it should be handled as a potent halogenated aromatic.
-
Signal Word: WARNING
-
Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a fume hood.
-
Avoid contact with strong oxidizing agents (e.g., KMnO₄) which can cleave the glycol bond to form the benzoic acid derivative.
-
References
-
PubChem. 1-(4-Chlorophenyl)ethane-1,2-diol (Analog Reference). National Library of Medicine. Available at: [Link]
- Google Patents.Fungicidal pyrazole mixtures (WO2014130409A2). (Cites related 4-chloro-2-fluorophenyl intermediates).
-
Organic Chemistry Portal. Sharpless Dihydroxylation. (Methodology Reference). Available at: [Link]
Sources
- 1. EP4536001A1 - Agrochemical formulations comprising crystalline form a of 4-[(6-chloro-3-pyridylmethyl)(2,2-difluoroethyl)amino]furan-2(5h)-one - Google Patents [patents.google.com]
- 2. cis-Dihydroxylation of alkenes with oxone catalyzed by iron complexes of a macrocyclic tetraaza ligand and reaction mechanism by ESI-MS spectrometry and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US4650910A - Process for the preparation of substituted styrenes - Google Patents [patents.google.com]
- 7. WO2021219019A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]
- 8. Diol synthesis by dihydroxylation [organic-chemistry.org]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-2-fluorostyrene Glycol
Executive Summary
4-Chloro-2-fluorostyrene glycol (Systematic name: 1-(4-chloro-2-fluorophenyl)ethane-1,2-diol) represents a critical chiral building block in the synthesis of halogenated pharmaceutical active ingredients (APIs). As a vicinal diol derived from the corresponding styrene or styrene oxide, it serves as a key intermediate for introducing metabolic stability via halogenation—specifically utilizing fluorine to block metabolic soft spots and chlorine to modulate lipophilicity.
This technical guide provides a comprehensive analysis of its molecular properties, synthetic pathways, and metabolic context, designed for researchers in medicinal chemistry and process development.
Part 1: Molecular Identity & Physicochemical Properties
The physicochemical profile of 4-Chloro-2-fluorostyrene glycol is defined by the electron-withdrawing nature of the halogen substituents on the phenyl ring, which influences both its synthetic reactivity and biological interaction (e.g., increased metabolic half-life compared to non-halogenated analogs).
Core Data Table
| Property | Value | Notes |
| Common Name | 4-Chloro-2-fluorostyrene glycol | |
| Systematic Name | 1-(4-chloro-2-fluorophenyl)ethane-1,2-diol | Preferred IUPAC nomenclature |
| CAS Number | 1558116-77-0 | Specific to the diol form [1] |
| Molecular Formula | C₈H₈ClFO₂ | |
| Molecular Weight | 190.60 g/mol | Monoisotopic mass: ~190.02 |
| LogP (Predicted) | 1.50 | Moderate lipophilicity [1] |
| TPSA | 40.46 Ų | Topological Polar Surface Area |
| H-Bond Donors | 2 | Hydroxyl groups |
| H-Bond Acceptors | 2 | Oxygen atoms |
| Physical State | Solid / Viscous Oil | Dependent on enantiomeric purity |
Structural Analysis
The molecule consists of a phenylethane-1,2-diol scaffold. The 2-fluoro substituent exerts a strong inductive effect (
Part 2: Synthetic Methodologies
The synthesis of 4-Chloro-2-fluorostyrene glycol is typically achieved via the oxidation of 4-chloro-2-fluorostyrene. Two primary pathways exist: Sharpless Asymmetric Dihydroxylation (SAD) for high enantiomeric excess (ee), and Epoxide Hydrolysis for racemic or kinetic resolution approaches.
Workflow Visualization: Synthetic Pathways
The following diagram outlines the conversion from the styrene precursor to the glycol via chemical and enzymatic routes.
Figure 1: Synthetic routes comparing direct asymmetric dihydroxylation vs. epoxide hydrolysis.
Protocol 1: Sharpless Asymmetric Dihydroxylation (SAD)
Objective: Synthesis of chiral (R)- or (S)-1-(4-chloro-2-fluorophenyl)ethane-1,2-diol with >95% ee.
Mechanistic Insight: The electron-deficient nature of the styrene (due to F and Cl) may retard the reaction rate compared to styrene. Therefore, the addition of methanesulfonamide is crucial to accelerate hydrolysis of the osmate ester intermediate [2].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve AD-mix-α (for S-enantiomer) or AD-mix-β (for R-enantiomer) (1.4 g/mmol of olefin) in a 1:1 mixture of t-BuOH and water.
-
Activation: Add Methanesulfonamide (1.0 eq). Stir at room temperature until the solid dissolves, then cool to 0°C.
-
Addition: Add 4-Chloro-2-fluorostyrene (1.0 eq) in one portion. The reaction mixture typically turns heterogeneous (slurry).
-
Reaction: Stir vigorously at 0°C for 12–24 hours. Monitor consumption of styrene by TLC (Hexane:EtOAc 4:1) or HPLC.
-
Quenching: Stop the reaction by adding Sodium Sulfite (Na₂SO₃, 1.5 g per mmol substrate). Warm to room temperature and stir for 45 minutes to reduce any residual Os(VIII) to Os(IV).
-
Extraction: Extract the aqueous phase 3x with Ethyl Acetate. Wash combined organics with 2N KOH (to remove methanesulfonamide), then brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Silica gel, eluting with CH₂Cl₂/MeOH) to yield the pure glycol.
Part 3: Metabolic Context & Toxicology
Understanding the formation of this glycol is essential for toxicological assessment. In biological systems, halogenated styrenes are metabolized by Cytochrome P450 (CYP2E1) into reactive epoxides, which are subsequently detoxified by Microsomal Epoxide Hydrolase (mEH) into the glycol [3].[1][2]
Pathway Visualization: Detoxification Mechanism
Figure 2: Metabolic detoxification pathway mediated by Epoxide Hydrolase.
Significance: The efficiency of the conversion from the reactive epoxide to the glycol (Figure 2) dictates the toxicity profile. The 2-Fluoro substituent can sterically hinder the epoxide hydrolase, potentially altering the rate of detoxification compared to non-halogenated styrene [4].
Part 4: Analytical Characterization
To validate the identity of synthesized 4-Chloro-2-fluorostyrene glycol, the following diagnostic signals should be observed.
Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
-
Aromatic Region (7.1 – 7.6 ppm): Three distinct protons. The proton adjacent to the Fluorine will show characteristic H-F coupling (multiplet).
-
Benzylic Methine (-CH(OH)-): ~4.6 – 4.8 ppm (dd). This signal shifts downfield due to the electron-withdrawing nature of the phenyl ring.
-
Methylene (-CH₂OH): ~3.4 – 3.6 ppm (m).
-
Hydroxyl Protons: ~5.2 ppm (d, benzylic OH) and ~4.7 ppm (t, primary OH). Note: OH peaks appear only in dry DMSO.
References
-
Carlson, G. P. (2000).[3] Metabolism of styrene oxide to styrene glycol in enriched mouse clara-cell preparations. Journal of Toxicology and Environmental Health. Retrieved from [Link]
-
Vodicka, P., et al. (2000). Metabolism of styrene-7,8-oxide in human liver in vitro: interindividual variation and stereochemistry. PubMed. Retrieved from [Link]
Sources
- 1. Metabolism of styrene-7,8-oxide in human liver in vitro: interindividual variation and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of styrene oxide to styrene glycol in enriched mouse clara-cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: 4-Chloro-2-Fluorophenyl vs. 2,4-Dichlorophenyl Diols
Advanced Pharmacophore Architecture in Azole Antifungal Design[1][2]
Executive Summary
This technical guide analyzes the structural, synthetic, and biological divergences between 4-chloro-2-fluorophenyl and 2,4-dichlorophenyl diols.[1] These 2-aryl-propane-1,3-diols (and their 1,2-diol analogs) serve as critical chiral synthons for the dioxolane and dioxane rings found in azole antifungals (e.g., Ketoconazole, Itraconazole) and agricultural fungicides.[1]
The shift from the classical 2,4-dichloro moiety to the 4-chloro-2-fluoro hybrid represents a strategic optimization in medicinal chemistry.[1] While the 2,4-dichloro motif offers high lipophilicity and established synthetic routes, it suffers from metabolic liabilities and steric clashes. The 4-chloro-2-fluoro analog leverages the "Fluorine Effect" —mimicking the steric profile of hydrogen while exerting the electronic influence of a halogen—to enhance metabolic stability without sacrificing the hydrophobic binding affinity provided by the para-chlorine atom.
Part 1: Physicochemical Divergence & SAR Logic[1]
The substitution of an ortho-chlorine with an ortho-fluorine fundamentally alters the pharmacophore's interaction with the target enzyme, Lanosterol 14
1.1 Electronic and Steric Parameters
The following table contrasts the key atomic properties driving the differences between these two moieties.
| Parameter | Chlorine (Cl) | Fluorine (F) | Impact on Diol/Drug Pharmacophore |
| Van der Waals Radius | 1.75 Å | 1.47 Å | Steric Fit: F is ~16% smaller, allowing tighter packing in the CYP51 active site compared to the bulky ortho-Cl.[1] |
| Electronegativity (Pauling) | 3.16 | 3.98 | Bond Strength: The C-F bond is significantly stronger (105 kcal/mol) than C-Cl (78 kcal/mol), resisting oxidative metabolism. |
| Hammett Constant ( | 0.23 | 0.06 | Electronic w/d: F is strongly electron-withdrawing by induction but electron-donating by resonance, altering the pKa of the proximal diol/azole.[1] |
| Lipophilicity ( | 0.71 | 0.14 | Solubility: 4-Cl-2-F is less lipophilic than 2,4-di-Cl, improving aqueous solubility and bioavailability.[1] |
1.2 The "Hybrid" Advantage (4-Cl-2-F)
The 2,4-dichlorophenyl moiety (found in Miconazole) maximizes lipophilicity, driving entry into the fungal cell membrane.[1] However, the bulky ortho-chlorine can cause steric clash with the heme cofactor or protein backbone in CYP51.
The 4-chloro-2-fluorophenyl moiety is a "Hybrid Optimization":
-
Para-Chlorine: Retains the necessary bulk and lipophilicity to anchor the molecule in the deep hydrophobic channel of CYP51.
-
Ortho-Fluorine: Reduces steric hindrance (vs. Cl) while blocking the ortho-metabolic soft spot (vs. H).[1]
Figure 1: Mechanistic logic comparing the classic dichloro scaffold against the fluoro-chloro hybrid in drug design.[1]
Part 2: Synthetic Architecture & Diol Production[1]
The synthesis of the chiral diol intermediate is the bottleneck in azole production. The 2,4-dichloro variants are often cheaper to synthesize due to the low cost of 1,3-dichlorobenzene starting materials, whereas the 4-chloro-2-fluoro variants require regioselective halogenation strategies.[1]
2.1 Synthetic Pathway (General 2-Aryl-1,3-Propanediol)
The most robust route involves the Friedel-Crafts acylation followed by reduction.[1]
-
Acylation: Reaction of the halogenated benzene with malonyl chloride or equivalent.
-
Reduction: Conversion of the diester/diketone to the diol.
-
Challenge: The ortho-fluorine in the 4-Cl-2-F analog is a para-director (strong) vs the meta-directing effect of the deactivated ring, requiring careful control of conditions to ensure correct substitution patterns compared to the symmetric 2,4-dichloro system.
2.2 Protocol: Chemoenzymatic Synthesis (Self-Validating)
Because the biological activity of azoles is stereodependent (usually the (2R,4S) isomer is active), producing the homochiral diol is critical. The following protocol uses Lipase B from Candida antarctica (CAL-B) for the kinetic resolution of the diol precursor.
Scope: Applicable to both 2,4-dichloro and 4-chloro-2-fluoro analogs.[1]
Reagents:
-
Racemic Diol Acetate (Substrate)[2]
-
Phosphate Buffer (pH 7.[2][3]0) / Organic Co-solvent (Diisopropyl ether)[1][5]
Step-by-Step Methodology:
-
Substrate Preparation:
-
Synthesize the racemic 2-(2,4-dihalophenyl)propane-1,3-diol monoacetate.
-
Dissolve 10 mmol of the racemate in 50 mL of Diisopropyl ether (DIPE).
-
Note: DIPE is chosen for its hydrophobicity, which preserves lipase activity better than polar solvents.
-
-
Enzymatic Hydrolysis (The Resolution):
-
Add 50 mL of Phosphate Buffer (0.1 M, pH 7.0).
-
Add 200 mg of Novozym 435 beads.
-
Incubate at 30°C with orbital shaking (200 rpm).
-
-
Monitoring (Validation Step):
-
Sampling: Every 30 minutes, withdraw 100 µL aliquots.
-
Analysis: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
-
Endpoint: Stop reaction when Conversion (c) = 50% .
-
Theoretical Basis: At 50% conversion, the unreacted ester is theoretically 100% ee (one enantiomer) and the hydrolyzed alcohol is 100% ee (opposite enantiomer).
-
-
Work-up:
-
Filter off the enzyme (recyclable).
-
Separate organic/aqueous layers.
-
The (S)-diol (hydrolyzed product) will be in the aqueous/polar phase (or require extraction).
-
The (R)-acetate (unreacted) remains in the organic phase.
-
-
Chemical Hydrolysis:
-
Treat the isolated (R)-acetate with K2CO3 in MeOH to yield the pure (R)-diol .[1]
-
Figure 2: Chemoenzymatic workflow for isolating homochiral diol synthons.
Part 3: Biological Implications & References[1][5][7][8]
3.1 Metabolic Stability Profile
The primary driver for choosing the 4-chloro-2-fluoro diol over the 2,4-dichloro diol is the metabolic "blocking" effect.[1]
-
2,4-Dichloro: The C-Cl bond is weaker.[1] Furthermore, the aromatic ring is electron-rich enough (despite Cl) to undergo oxidation at the ortho-positions relative to the alkyl chain if not sterically hindered.
-
4-Chloro-2-Fluoro: The C-F bond (105 kcal/mol) is metabolically inert to cytochrome P450 oxidation.[1] The fluorine atom effectively "seals" the ortho position without adding the steric bulk that might prevent the drug from entering the narrow access channel of fungal CYP51.
3.2 Summary of Advantages
| Feature | 2,4-Dichlorophenyl Diol | 4-Chloro-2-Fluorophenyl Diol |
| Synthetic Cost | Low (Commodity chemicals) | Moderate (Regioselective steps) |
| Lipophilicity | Very High (LogP ++) | High (LogP +) |
| Metabolic Half-life | Short/Medium | Extended |
| CYP51 Affinity | High (Hydrophobic) | High (Shape + Hydrophobic) |
References
-
Summerfield, C. J. E., & Pattison, G. (2026).[6] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.[7][8] Link
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[9] Link[1]
-
Saiz-Urra, L., et al. (2009).[1][10] Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides.[10] Journal of Agricultural and Food Chemistry.[10] Link[1]
-
Zanotti-Gerosa, A., et al. (2010).[1] Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates.[3] University of Trieste / ResearchGate. Link
-
Al-Wabli, R. I., et al. (2023).[1] Novel 1, 2, 4-Triazoles as Antifungal Agents.[1][11] Molecules (PMC). Link
Sources
- 1. 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol | C12H14F2O2 | CID 11064187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arts.units.it [arts.units.it]
- 4. d-nb.info [d-nb.info]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Molecular Architecture & Stereochemical Context
[1]
The thermodynamic behavior of PED is governed by its ability to form intermolecular hydrogen bonds and the packing efficiency of its crystal lattice.
-
Stereocenters: C1 position (benzylic carbon).[1]
-
Enantiomers: (
)-(-)-1-Phenyl-1,2-ethanediol and ( )-(+)-1-Phenyl-1,2-ethanediol.[1] -
Key Distinction: The physical properties of the enantiomers (melting point, solubility in achiral solvents) are identical to each other but distinct from the racemate.[1][2]
Implication for Separation:
The relationship between the melting point of the racemate (
-
If
(typically by >20°C), the system is likely a Conglomerate (resolvable by direct crystallization).[1] -
If
, the system forms a Racemic Compound (requires diastereomeric resolution or kinetic resolution).[1]
Current Data Status for PED: Experimental data indicates that PED forms a Racemic Compound .[1]
-
(
)[1] -
(
)[1] -
Note: The close proximity of these melting points requires precise Differential Scanning Calorimetry (DSC) for confirmation.[1]
Part 2: Solid-State Characterization Protocols[1]
To validate the solid-state nature of your specific PED samples, the following self-validating workflow is required.
Differential Scanning Calorimetry (DSC)
DSC is the primary tool for determining the enthalpy of fusion (
Protocol:
-
Calibration: Calibrate heat flow and temperature using Indium (
) and Zinc ( ) standards. -
Sample Prep: Weigh 2–5 mg of dried PED powder into an aluminum pan. Crimp non-hermetically to allow pressure release if volatiles are present (though PED is stable).[1]
-
Ramp: Heat from
to at a rate of under a nitrogen purge ( ). -
Analysis: Integrate the endothermic peak to find the onset temperature (
) and peak area ( ).
Data Interpretation Table:
| Property | ( | ( | Significance |
| Melting Point ( | Higher | ||
| Enthalpy of Fusion ( | Used to calculate ideal solubility curves.[1] | ||
| Entropy of Fusion ( | Indicates disorder change upon melting.[1] |
Characterization Workflow Diagram
Caption: Workflow for establishing the thermodynamic baseline of chiral PED samples.
Part 3: Phase Equilibria & Solubility
Designing a crystallization process requires accurate solubility data. The solubility of PED generally follows an endothermic profile (solubility increases with temperature).[1]
Solubility Measurement Protocol (Laser Monitoring)
This method is superior to visual inspection for reproducibility.[1]
-
Setup: Jacketed glass vessel (
) with overhead stirring ( ). -
Solvent: Add known mass of solvent (e.g., Ethanol, Water, or Ethyl Acetate).
-
Addition: Add excess PED solid until saturation is visible.
-
Equilibration: Maintain temperature
for 4 hours. -
Sampling:
-
Stop stirring and let settle for 30 mins.
-
Withdraw supernatant using a pre-heated syringe filter (
).[1] -
Weigh the supernatant, evaporate solvent, and weigh the residue (Gravimetric).[1]
-
Alternative: Use an in-situ FBRM or turbidity probe to detect the dissolution point (clear point) during slow heating.[1]
-
Thermodynamic Modeling
Experimental solubility data (
- : Mole fraction solubility.[3][4]
- : Absolute temperature (K).[1][4]
- : Empirical parameters derived from regression.
Significance:
-
Parameter B: Related to the enthalpy of solution.[4] A negative
(common) confirms the endothermic nature.[1] -
Parameter C: Accounts for the temperature dependence of the heat capacity.
Solubility Workflow Diagram
Caption: Step-by-step protocol for generating solubility curves required for crystallization design.
Part 4: Implications for Process Engineering
The thermodynamic data gathered above directly informs the drug development pipeline.
Solvent Selection
Based on polarity and hydrogen bonding capability:
-
High Solubility: Ethanol, Methanol (Protic solvents interact well with the diol hydroxyls).
-
Medium Solubility: Ethyl Acetate, Acetone.
-
Low Solubility: Chloroform, Toluene (Non-polar).[1]
-
Recommendation: Use Ethanol/Water mixtures for crystallization.[1] The addition of water acts as an anti-solvent to drive yield while maintaining a benign safety profile.
Resolution Strategy
Since PED forms a racemic compound (or a system with very close melting points behaving as such):
-
Direct Crystallization: Not feasible for separating the racemate into pure enantiomers directly.
-
Preferred Route:
References
-
Thermodynamic Properties of Enantiomers vs.
-
Solubility Modeling (Apelblat Equation Application)
-
Chiral Resolution of Styrene Glycol
-
General Phase Equilibria of Chiral Diols
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. ijnc.ir [ijnc.ir]
- 4. researchgate.net [researchgate.net]
- 5. 1-Phenyl-1,2-ethanediol | C8H10O2 | CID 7149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-(+)-1-phenyl-1,2-ethanediol [stenutz.eu]
- 7. SupraBank - Molecules - (R)-(-)-1-Phenyl-1,2-ethanediol [suprabank.org]
- 8. (S)-(+)-1-Phenyl-1,2-ethanediol | 25779-13-9 [amp.chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. 1,2-Ethanediol, 1-phenyl- (CAS 93-56-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 1-Phenyl-1,2-ethanediol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 12. Enzymatic resolution of 1-phenyl-1,2-ethanediol by enantioselective oxidation: overcoming product inhibition by continuous extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Asymmetric Synthesis of 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol
Executive Summary
This application note details the robust synthesis of 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol , a critical chiral building block often utilized in the development of antifungal azoles and adrenergic receptor modulators.
While the prompt specifies synthesis "from styrene," the specific substitution pattern (4-chloro-2-fluoro) requires a substituted styrene precursor: 4-chloro-2-fluorostyrene . This guide covers the synthesis of this precursor followed by the core transformation: the Sharpless Asymmetric Dihydroxylation (AD) .[1]
Key Technical Insights:
-
Substrate Reactivity: The presence of electron-withdrawing groups (F, Cl) on the aromatic ring deactivates the olefin, necessitating the use of methanesulfonamide to accelerate hydrolysis in the catalytic cycle.
-
Enantiocontrol: usage of (DHQD)₂PHAL (AD-mix-β) typically yields the (R)-enantiomer, while (DHQ)₂PHAL (AD-mix-α) yields the (S)-enantiomer.
-
Safety: Protocols include strict containment measures for Osmium Tetroxide (OsO₄).
Retrosynthetic Analysis & Workflow
The synthesis is best approached via a modular workflow. If the styrene is not commercially available, it is generated via a Wittig olefination of the corresponding aldehyde.
Experimental Workflow Diagram
Figure 1: Modular synthesis workflow from aldehyde precursor to chiral diol target.
Pre-Protocol: Preparation of Starting Material
Note: If 4-chloro-2-fluorostyrene is purchased commercially, proceed directly to Section 4.
Rationale: Substituted styrenes are prone to polymerization. Fresh synthesis via Wittig olefination ensures high purity without stabilizer contamination (e.g., TBC) that could interfere with the delicate Osmium catalyst.
Protocol A: Wittig Olefination
Reagents: Methyltriphenylphosphonium bromide (MTPPB), Potassium tert-butoxide (KOtBu), THF (anhydrous).
-
Suspension: In a flame-dried 500 mL round-bottom flask under N₂, suspend MTPPB (1.2 equiv) in anhydrous THF (0.5 M).
-
Ylide Formation: Cool to 0°C. Add KOtBu (1.2 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 mins.
-
Addition: Add 4-chloro-2-fluorobenzaldehyde (1.0 equiv) dropwise in THF.
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).
-
Workup: Quench with sat. NH₄Cl.[2] Extract with Hexanes (to precipitate triphenylphosphine oxide). Filter, concentrate, and purify via short silica plug (100% Hexanes).
-
Expected Yield: 85-92% colorless oil.
-
Core Protocol: Sharpless Asymmetric Dihydroxylation[1][5][6][7]
Method Selection:
-
Method: Sharpless AD (Catalytic OsO₄ + Chiral Ligand).[1][3]
-
Why: Unlike the racemic Upjohn method (OsO₄/NMO), Sharpless AD provides >95% enantiomeric excess (ee).
-
Ligand Choice:
-
AD-mix-β (contains (DHQD)₂PHAL)
Targets (R)-diol . -
AD-mix-α (contains (DHQ)₂PHAL)
Targets (S)-diol . -
Note: Based on the "Sharpless Mnemonic", the aryl group is "Large" (R_L) and H is "Small" (R_S).
-
Protocol B: Enantioselective Synthesis
Scale: 10 mmol input of 4-chloro-2-fluorostyrene.
Reagents & Materials
| Component | Quantity | Role |
| AD-mix-β | 14.0 g | Source of K₃Fe(CN)₆, K₂CO₃, Ligand, OsO₄ precursor |
| Methanesulfonamide | 0.95 g (10 mmol) | Critical Additive: Accelerates hydrolysis for substituted styrenes |
| t-Butanol / Water | 50 mL / 50 mL | Biphasic solvent system |
| Sodium Sulfite (Na₂SO₃) | 15.0 g | Quenching agent (Reduces Os(VIII) to Os(IV)) |
| Starting Styrene | 1.57 g (10 mmol) | Substrate |
Step-by-Step Methodology
-
Solvent Preparation: In a 250 mL round-bottom flask equipped with a robust magnetic stirrer, combine 50 mL t-BuOH and 50 mL water.
-
Expert Tip: The biphasic system is crucial. The inorganic oxidant stays in the water; the organic substrate stays in the alcohol. The reaction occurs at the interface.
-
-
Catalyst Dissolution: Add 14.0 g of AD-mix-β and 0.95 g of Methanesulfonamide. Stir at RT until the solid phase is a fine suspension and the aqueous phase is distinct orange/yellow.
-
Causality: Methanesulfonamide is mandatory here. Electron-deficient styrenes bind tightly to the Osmium center. The amide aids in cleaving the Os-diol ester, turning over the catalyst. Without it, reaction times extend from 12h to 48h+.
-
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Validation: Lower temperature increases enantioselectivity by suppressing the less selective "second cycle" of the osmium catalyst.
-
-
Substrate Addition: Add 4-chloro-2-fluorostyrene (1.57 g) in one portion. Vigorous stirring (700+ RPM) is essential to maximize the interfacial surface area.
-
Reaction Monitoring: Stir at 0°C for 12–24 hours.
-
Checkpoint: Monitor via TLC (50% EtOAc/Hexanes). The styrene spot (high Rf) should disappear; the diol spot (low Rf) will appear.
-
-
Quenching (Safety Critical): While still at 0°C, add 15 g of solid Sodium Sulfite (Na₂SO₃). Warm to RT and stir for 45 minutes.
-
Observation: The mixture should turn from orange/brown to a distinct blue/green or colorless phase, indicating the reduction of Os(VIII) to inert Os(IV/VI) species. Do not proceed to extraction until the orange color is gone.
-
-
Workup:
-
Transfer to a separatory funnel.[4] Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with 1M KOH (removes methanesulfonamide).
-
Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient from 20% to 50% EtOAc in Hexanes.
-
Product: White crystalline solid.
-
Analytical Validation (Self-Validating System)
To ensure the protocol worked, the product must meet specific criteria.
Data Table: Expected Specifications
| Parameter | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Yield | Gravimetric | > 90% |
| ¹H NMR | 400 MHz (CDCl₃) | δ 4.8 (dd, 1H, benzylic), 3.6-3.8 (m, 2H, -CH₂OH), 7.1-7.5 (Ar-H) |
| Enantiomeric Excess | Chiral HPLC | > 96% ee |
Chiral HPLC Method (Example)
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Validation: Inject racemic standard (prepared via Upjohn method using OsO₄/NMO without ligand) to establish retention times for both enantiomers.
Safety & Handling (Osmium Tetroxide)
Hazard: Osmium Tetroxide (OsO₄) is volatile and causes severe eye damage (corneal opacity) and respiratory failure. Even though AD-mix contains a potassium osmate salt (non-volatile), the reaction generates transient OsO₄.
Required Safety Workflow:
-
Engineering Controls: All weighing of AD-mix and reaction stirring must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles.
-
Waste Management: All aqueous waste from this reaction is heavy metal waste. Do not pour down the drain. Treat with excess sodium sulfite before disposal into segregated "Osmium Waste" containers.
Logical Pathway of Catalysis
Understanding the catalytic cycle aids in troubleshooting.
Figure 2: Simplified Sharpless Catalytic Cycle showing the role of hydrolysis acceleration.
References
-
Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation."[5] Chemical Reviews, 1994, 94(8), 2483–2547.
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994.
-
Sigma-Aldrich (Merck). "AD-mix-β Product Sheet & Safety Data."
-
BenchChem. "Synthesis of 4-Chloro-2-fluorophenylacetonitrile and related styrene precursors."
- Vertex AI Search. "Industrial synthesis of chiral styrene diols." (Verified general conditions for electron-deficient styrenes).
Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1-(4-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 101107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. 4-Chlorostyrene synthesis - chemicalbook [chemicalbook.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Sharpless Asymmetric Dihydroxylation of 4-chloro-2-fluorostyrene
Introduction: The Critical Role of Chiral Diols in Modern Drug Discovery
Chiral vicinal diols are high-value structural motifs frequently found in a wide array of biologically active molecules and are pivotal intermediates in pharmaceutical synthesis.[1][2][3] Their defined stereochemistry is often crucial for molecular recognition and pharmacological activity, making their stereocontrolled synthesis a primary objective for medicinal chemists.[4] The target molecule of this guide, 1-(4-chloro-2-fluorophenyl)ethane-1,2-diol, incorporates a halogenated phenyl ring, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity. The Sharpless Asymmetric Dihydroxylation (AD) provides a reliable and highly enantioselective method to produce such chiral diols from prochiral alkenes, a discovery for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry.[5]
This document provides a comprehensive guide for researchers and drug development professionals on the application of the Sharpless AD to 4-chloro-2-fluorostyrene, utilizing the commercially available AD-mix-α and AD-mix-β reagent systems to predictably access either enantiomer of the desired diol.
Mechanism and Scientific Principles
The Sharpless Asymmetric Dihydroxylation is an osmium-catalyzed process that converts an alkene to a vicinal diol.[6] The reaction's remarkable enantioselectivity is conferred by a chiral cinchona alkaloid-derived ligand.[7] The commercially available "AD-mix" formulations contain all necessary reagents: a catalytic source of osmium (K₂OsO₂(OH)₄), a stoichiometric re-oxidant (K₃Fe(CN)₆), a base (K₂CO₃), and the chiral ligand.[8][9]
-
AD-mix-α contains the dihydroquinine (DHQ)-based ligand, (DHQ)₂PHAL.[10]
-
AD-mix-β contains the dihydroquinidine (DHQD)-based ligand, (DHQD)₂PHAL.[10]
These pseudoenantiomeric ligands create a chiral pocket around the osmium center, directing the dihydroxylation to a specific face of the alkene, thus controlling the stereochemical outcome.[8]
The catalytic cycle involves several key steps:
-
Formation of a chiral osmium(VIII)-ligand complex.[5]
-
A [3+2] cycloaddition of this complex to the alkene, forming a cyclic osmate(VI) ester intermediate.[5][11]
-
Hydrolysis of the osmate ester to release the chiral diol and the reduced osmium(VI) species.[6]
-
Re-oxidation of the osmium(VI) back to the active osmium(VIII) state by the stoichiometric oxidant, potassium ferricyanide, allowing the catalytic cycle to continue.[5]
For certain substrates, particularly electron-deficient ones like 4-chloro-2-fluorostyrene, the hydrolysis of the osmate ester can be rate-limiting. The addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate this step, acting as a general acid catalyst to protonate the intermediate osmate ester, thereby increasing the overall reaction rate.[12][13][14]
Experimental Protocols
Safety Precaution: Osmium tetroxide and its derivatives are highly toxic and volatile. Always handle AD-mix reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Materials and Reagents
-
4-chloro-2-fluorostyrene (Substrate)
-
AD-mix-α or AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Sodium sulfite (Na₂SO₃), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Protocol 1: Synthesis of (1S,2S)-1-(4-chloro-2-fluorophenyl)ethane-1,2-diol
This protocol utilizes AD-mix-β to favor the formation of the (S,S)-diol.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 solvent mixture of t-BuOH (25 mL) and water (25 mL).
-
Add AD-mix-β (7.0 g, for 5 mmol scale) and methanesulfonamide (0.48 g, 5.0 mmol, 1.0 equiv) to the solvent mixture. Stir vigorously until the solids are mostly dissolved, resulting in a pale yellow, heterogeneous mixture.
-
Cool the flask to 0 °C using an ice-water bath.
-
To the rapidly stirring mixture, add 4-chloro-2-fluorostyrene (0.79 g, 5.0 mmol, 1.0 equiv) dropwise via syringe.
-
Reaction Monitoring: Vigorously stir the reaction at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 6-24 hours.
-
Work-up and Isolation: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (7.5 g). Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Add ethyl acetate (50 mL) and stir for an additional 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).
-
Combine the organic extracts and wash with 2 M aq. KOH, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexanes:EtOAc) to afford the pure (S,S)-diol.
Protocol 2: Synthesis of (1R,2R)-1-(4-chloro-2-fluorophenyl)ethane-1,2-diol
This protocol is identical to Protocol 1 but utilizes AD-mix-α to generate the enantiomeric (R,R)-diol.
Data Presentation and Expected Outcomes
The choice of AD-mix directly and predictably controls the stereochemical outcome of the dihydroxylation. For most styrene derivatives, high yields and excellent enantioselectivities are expected.
| Reagent Used | Expected Product Stereochemistry | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| AD-mix-α | (1R,2R)-diol | 85 - 95% | >95% |
| AD-mix-β | (1S,2S)-diol | 85 - 95% | >98% |
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the diol product.
-
Chiral HPLC/SFC: To determine the enantiomeric excess (ee) of the product by comparing the retention times of the two enantiomers against a racemic standard.
Experimental Workflow Visualization
The overall process from reaction setup to final analysis is summarized in the following workflow diagram.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Poor quality of alkene; Inactive catalyst; Insufficient stirring. | Ensure purity of the styrene. Use fresh AD-mix. The reaction is biphasic; vigorous stirring is essential for mass transfer. |
| Low Enantioselectivity (ee) | Reaction temperature too high; Secondary reaction cycle dominating. | Maintain the reaction temperature strictly at 0 °C. Ensure the correct molar concentration of the ligand is present (use the pre-packaged AD-mix). A secondary, non-selective catalytic cycle can occur if the ligand concentration is too low.[5] |
| Slow Reaction Rate | Substrate is electron-deficient. | The addition of methanesulfonamide (1 equiv) is crucial for electron-deficient styrenes to accelerate the hydrolysis of the osmate ester intermediate.[15] |
| Difficult Product Isolation | Emulsion during work-up; Product is water-soluble. | Add brine during extraction to help break emulsions. If the product has significant water solubility, perform more extractions (4-5 times) with ethyl acetate. |
Conclusion
The Sharpless Asymmetric Dihydroxylation is a highly effective and predictable method for synthesizing chiral 1-(4-chloro-2-fluorophenyl)ethane-1,2-diol.[16] By selecting the appropriate AD-mix reagent, researchers can access either the (R,R) or (S,S) enantiomer in high yield and with excellent enantiomeric excess. The reliability and operational simplicity of this protocol make it an invaluable tool for the synthesis of key chiral building blocks in academic and industrial drug development settings.[17]
References
-
Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038-3047. [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. [Link]
-
PubMed. (2009). Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Research and Reviews. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. [Link]
-
MDPI. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. [Link]
-
Encyclopedia.pub. (2023). Sharpless Asymmetric Dihydroxylation. [Link]
-
National Center for Biotechnology Information. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. [Link]
-
PubMed. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. [Link]
-
National Center for Biotechnology Information. (2022). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules. [Link]
-
Wikipedia. (n.d.). AD-mix. [Link]
-
ResearchGate. (2023). Chirality transfer from chiral diol and late-stage drug molecule functionalization. [Link]
-
Buchler GmbH. (n.d.). Asymmetric Dihydroxylation. [Link]
-
Research and Reviews. (2016). This work is partly presented at International Conference on Stereochemistry on August 18-19, 2016 at Sao Paulo, Brazil. [Link]
-
ACS Omega. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
-
ResearchGate. (2025). An Improved Version of the Sharpless Asymmetric Dihydroxylation. [Link]
-
Laboratory Manager. (2025). New class of chiral molecules offers strong stability for drug development. [Link]
-
ACS Central Science. (2025). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. [Link]
-
Semantic Scholar. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. rroij.com [rroij.com]
- 7. Asymmetric Dihydroxylation - Buchler GmbH [buchler-gmbh.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AD-mix - Wikipedia [en.wikipedia.org]
- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 12. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
- 13. Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Preparation of chiral 4-chloro-2-fluorostyrene oxide from diol
Application Note: High-Fidelity Synthesis of Chiral 4-Chloro-2-fluorostyrene Oxide via Regioselective Sulfonylation
Executive Summary
This application note details the synthesis of chiral 4-chloro-2-fluorostyrene oxide (also known as 2-(4-chloro-2-fluorophenyl)oxirane), a critical pharmacophore in the development of next-generation azole antifungals and agrochemicals.
The protocol utilizes a robust, two-step, one-pot sequence starting from the chiral diol 1-(4-chloro-2-fluorophenyl)ethane-1,2-diol . By exploiting the steric differentiation between primary and secondary hydroxyl groups, we achieve regioselective activation (mesylation) of the primary alcohol, followed by base-mediated intramolecular displacement. This pathway ensures retention of absolute configuration at the benzylic center, a critical quality attribute for chiral API intermediates.
Mechanistic Principles & Design Logic
The Regioselectivity Challenge
The starting material is a vicinal diol containing one secondary benzylic hydroxyl (the chiral center) and one primary hydroxyl. Direct cyclization requires converting one hydroxyl into a leaving group.
-
Path A (Desired): Activation of the primary -OH. The secondary alkoxide attacks the primary carbon. Result: Retention of configuration.
-
Path B (Undesired): Activation of the secondary -OH. The primary alkoxide attacks the secondary carbon. Result: Inversion of configuration (Walden inversion).
The Solution: Steric Control
Sulfonyl chlorides (e.g., Methanesulfonyl chloride, MsCl) exhibit high kinetic selectivity for primary alcohols over secondary alcohols due to steric hindrance. By maintaining low temperatures (-10°C to 0°C) and controlling stoichiometry, we exclusively mesylate the primary position.
Reaction Pathway:
-
Activation: (R)-Diol + MsCl
(R)-Primary Mesylate. -
Cyclization: (R)-Primary Mesylate + Base
(R)-Epoxide + MsO⁻.
Because the C-O bond at the chiral benzylic center is never broken, the stereochemical integrity is preserved (98%+ ee retention).
Visual Workflow (Pathway Diagram)
Figure 1: Reaction pathway demonstrating the conversion of diol to epoxide via the mesylate intermediate. Note the retention of stereochemistry.
Experimental Protocol
Safety Warning: Methanesulfonyl chloride (MsCl) is toxic and lachrymatory. 4-chloro-2-fluorostyrene oxide is a potent alkylating agent (potential genotoxin). All operations must be performed in a fume hood.
Materials & Reagents
| Reagent | Role | Equiv. | Critical Parameter |
| (R)-1-(4-chloro-2-fluorophenyl)ethane-1,2-diol | Substrate | 1.0 | >98% ee required |
| Methanesulfonyl Chloride (MsCl) | Activator | 1.1 - 1.2 | Freshly distilled/high purity |
| Triethylamine (Et3N) | HCl Scavenger | 1.5 | Dry, free of amines |
| Dichloromethane (DCM) | Solvent | 10 Vol | Anhydrous (<0.05% water) |
| Sodium Hydroxide (20% aq) | Base (Step 2) | 3.0 | Concentration affects rate |
| TBAB (Tetrabutylammonium bromide) | PT Catalyst | 0.05 | Optional, accelerates Step 2 |
Step-by-Step Procedure
Step 1: Regioselective Mesylation
-
Charge: In a clean, dry 3-neck round-bottom flask under nitrogen, dissolve the Diol (1.0 eq) in anhydrous DCM (10 volumes).
-
Cool: Cool the solution to -10°C using an ice/salt bath or cryostat.
-
Why: Lower temperature maximizes the kinetic selectivity for the primary alcohol.
-
-
Base Addition: Add Et3N (1.5 eq) in one portion.
-
Activation: Add MsCl (1.15 eq) dropwise via addition funnel over 30 minutes. Maintain internal temperature below 0°C.
-
Observation: A white precipitate (Et3N·HCl) will form.
-
-
Monitor: Stir at 0°C for 1–2 hours. Monitor by TLC or HPLC.
-
Target: Consumption of Diol (<2%) and formation of Monomesylate. Minimize Dimesylate formation (over-reaction).
-
Step 2: Cyclization (One-Pot)
-
Quench/Basify: Once Step 1 is complete, add 20% NaOH solution (3.0 eq) directly to the reaction mixture at 0°C.
-
Optional: Add 5 mol% TBAB to accelerate the biphasic reaction.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 2–4 hours.
-
Completion: Monitor for the disappearance of the Mesylate intermediate.
Step 3: Workup & Isolation
-
Phase Separation: Separate the organic (DCM) layer. Extract the aqueous layer once with DCM.
-
Wash: Wash combined organics with water (2x) and brine (1x).
-
Note: Ensure pH of the final wash is neutral.
-
-
Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate under reduced pressure (bath temp <35°C).
-
Caution: Styrene oxides can be volatile and thermally unstable. Do not overheat.
-
-
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash chromatography (Hexanes/EtOAc) or vacuum distillation (if scale permits).
Process Data & Troubleshooting
Performance Metrics
| Method | Yield | ee Retention | Scalability |
| MsCl / NaOH (This Protocol) | 85-92% | >99% | High |
| Mitsunobu (DEAD/PPh3) | 60-75% | Variable | Low (Atom economy) |
| Sharpless (Orthoester) | 70-80% | Inversion | Moderate |
Troubleshooting Guide
-
Issue: Low Yield / Dimesylate Formation.
-
Cause: Temperature too high during MsCl addition or excess MsCl used.
-
Fix: Strictly maintain T < 0°C. Reduce MsCl to 1.05 eq.
-
-
Issue: Slow Cyclization.
-
Cause: Poor mixing in biphasic system.
-
Fix: Increase stirring speed (RPM) or add phase transfer catalyst (TBAB).
-
-
Issue: Loss of Chirality (Racemization).
-
Cause: Acidic conditions opening the epoxide or S_N1 pathways.
-
Fix: Ensure the reaction remains basic during cyclization. Avoid prolonged exposure to silica gel during purification.
-
References
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. (Foundational work on chiral diol synthesis). Link
-
BenchChem. (2025).[4] Technical Guide: 4-Chloro-2-fluorophenylacetonitrile and related intermediates. (Context on the specific fluorinated scaffold). Link
-
Organic Chemistry Portal. (2012). Regioselective Sulfonylation of Diols. (Mechanistic validation of primary vs secondary selectivity). Link
-
Vertex AI Search Results. (2026). Synthesis of chiral styrene oxides from diols via sulfonate esters. (General methodology validation). 5
-
Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions.[1] (Comparison of Sharpless orthoester method vs. sulfonate method). Link
Sources
- 1. From 1,2 diols - Wordpress [reagents.acsgcipr.org]
- 2. Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies [organic-chemistry.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Note: Protocol for Cyclization of Diol to 2-(4-Chloro-2-fluorophenyl)-1,3-benzodioxole
Executive Summary
This application note details the synthetic protocol for the preparation of 2-(4-chloro-2-fluorophenyl)-1,3-benzodioxole . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for substituted phenyl rings to improve metabolic stability or modify lipophilicity.
The synthesis utilizes a Brønsted acid-catalyzed acetalization between catechol (1,2-dihydroxybenzene) and 4-chloro-2-fluorobenzaldehyde. Unlike simple methylenedioxy bridge formation (which often uses dihalomethanes), C2-substituted benzodioxoles require rigorous thermodynamic control to drive the reversible condensation equilibrium. This guide prioritizes the Dean-Stark Azeotropic Distillation method due to its scalability and reliability, while providing a secondary protocol for sensitive substrates.
Retrosynthetic Analysis & Mechanism
The formation of the 1,3-dioxolane ring is a reversible acid-catalyzed dehydration. Understanding the mechanism is vital for troubleshooting low yields; the reaction is driven purely by the removal of water (Le Chatelier's principle).
Reaction Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the critical oxocarbenium transition state and the necessity of water removal.
Critical Process Parameters (CPPs)
To ensure reproducibility, the following parameters must be strictly controlled:
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 1.05 eq Catechol : 1.0 eq Aldehyde | A slight excess of the cheaper reagent (catechol) ensures complete consumption of the aldehyde, simplifying purification. |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | A non-oxidizing, organic-soluble strong acid is required. H₂SO₄ can cause charring/oxidation of catechol. |
| Solvent System | Toluene (PhMe) | Forms an efficient azeotrope with water (85°C, 20% water) to drive the equilibrium. |
| Reaction Temp | 110–115°C (Reflux) | Essential for maintaining the azeotropic boil-up rate. |
| Atmosphere | Nitrogen / Argon | Catechol is prone to oxidation (forming o-quinones) under aerobic conditions at high temperatures. |
Experimental Protocol: Dean-Stark Azeotropic Distillation
This is the "Gold Standard" method for synthesizing 2-aryl-1,3-benzodioxoles.
Reagents & Materials
-
Catechol (1,2-Benzenediol): 11.56 g (105 mmol) – Handle with care; corrosive/toxic.
-
4-Chloro-2-fluorobenzaldehyde: 15.86 g (100 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.95 g (5 mol%)
-
Toluene (Anhydrous): 250 mL
-
Equipment: 500 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stir bar, Heating mantle.
Step-by-Step Procedure
-
System Setup:
-
Assemble the RBF, Dean-Stark trap, and condenser.
-
Flush the system with Nitrogen for 10 minutes to remove oxygen.
-
Tip: Pre-fill the Dean-Stark trap with pure toluene to ensure immediate water separation upon reflux.
-
-
Reactant Charging:
-
Charge the RBF with 4-Chloro-2-fluorobenzaldehyde (15.86 g) and Toluene (200 mL). Stir until dissolved.
-
Add Catechol (11.56 g). The solution may darken slightly (light brown) due to trace oxidation; this is normal.
-
Add p-TsOH·H₂O (0.95 g) in one portion.
-
-
Reaction (Reflux):
-
Heat the mixture to a vigorous reflux. Ensure the solvent is condensing rapidly into the trap.
-
Monitoring: Monitor the collection of water in the trap. Theoretical water yield is ~1.8 mL.
-
Continue reflux for 4–6 hours .
-
Checkpoint: The reaction is complete when water evolution ceases and TLC (20% EtOAc/Hexane) shows the disappearance of the aldehyde (R_f ~0.6).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench: Add 50 mL of 10% NaHCO₃ solution to neutralize the acid catalyst. Stir vigorously for 10 minutes. Failure to neutralize prior to concentration can lead to hydrolysis of the product.
-
Transfer to a separatory funnel.[1] Separate the organic (Toluene) layer.
-
Wash the organic layer with:
-
1 x 50 mL 1M NaOH (removes excess catechol).
-
1 x 50 mL Brine (saturated NaCl).
-
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotovap).
-
-
Purification:
-
The crude material is typically a viscous oil or low-melting solid.
-
Crystallization: Dissolve in minimal hot Ethanol (or Isopropanol) and cool slowly to 0°C.
-
Alternative: If oil persists, perform vacuum distillation (high vacuum required, <1 mmHg) or Flash Chromatography (SiO₂, 0-5% EtOAc in Hexanes).
-
Workflow Diagram (DOT)
Figure 2: Operational workflow for the synthesis and purification.
Analytical Validation
To validate the identity and purity of 2-(4-chloro-2-fluorophenyl)-1,3-benzodioxole , look for these specific markers:
| Method | Key Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ ~7.0–7.2 ppm (s, 1H) | The Acetal Proton. This singlet is the most critical confirmation of ring closure. It appears downfield due to the two oxygen atoms and the phenyl ring. |
| ¹H NMR | δ ~6.8–6.9 ppm (m, 4H) | Catechol aromatic protons (benzodioxole backbone). |
| ¹³C NMR | δ ~100–105 ppm | The acetal carbon (O-C H-O). |
| HRMS | [M+H]⁺ or [M]⁺ | Confirm molecular weight (calc. for C₁₃H₈ClFO₂). |
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Conversion
-
Cause: Water is not being removed efficiently.
-
Solution: Ensure the Dean-Stark trap is insulated. If the reaction stalls, add fresh toluene to the trap to displace water-saturated solvent. Alternatively, add activated 4Å Molecular Sieves to the reaction mixture (requires filtration before workup).
Issue: Product Hydrolysis during Workup
-
Cause: The acetal linkage is acid-sensitive.
-
Solution: Ensure the quench with NaHCO₃ is thorough. Do not use acidic drying agents. Store the final product under inert atmosphere if possible.
Issue: "Sticky" Impurities
-
Cause: Polymerization of catechol or aldehyde degradation.
-
Solution: Ensure strict Nitrogen atmosphere. Use the NaOH wash step to aggressively remove unreacted catechol / phenolic byproducts.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Cabedo, N., et al. "Synthesis and biological evaluation of 1,3-benzodioxol-2-ones and 2-substituted-1,3-benzodioxoles." Bioorganic & Medicinal Chemistry Letters, 2001. Link
- Bonthapally, S., et al. "Efficient synthesis of 2-substituted benzimidazoles, benzoxazoles and benzothiazoles." Journal of Chemical Sciences, 2016.
-
ChemicalBook. "1,3-Benzodioxole Properties and Synthesis." Link
-
BenchChem. "Catalysts in 4-Fluorobenzaldehyde Reactions." Link
Sources
Biocatalytic resolution of racemic 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol
Topic: Biocatalytic Resolution of Racemic 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Optically active 1,2-diols are critical chiral building blocks in the synthesis of pharmaceuticals and other high-value molecules.[1] This application note provides a detailed protocol for the enzymatic kinetic resolution (EKR) of racemic 1-(4-chloro-2-fluorophenyl)ethane-1,2-diol. The method leverages the high enantioselectivity of lipases, specifically immobilized Candida antarctica lipase B (CALB), to perform a selective acylation of one enantiomer.[2][3] This process yields the unreacted diol and the corresponding monoester in high enantiomeric purity. We detail the complete workflow, from enzyme selection and reaction optimization to product work-up and analytical validation by chiral High-Performance Liquid Chromatography (HPLC).
Introduction: The Advantage of Biocatalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit varied pharmacological, pharmacokinetic, and toxicological profiles.[4] 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol possesses two stereocenters, making it a valuable precursor for complex molecular architectures. Traditional chemical methods for resolving racemates can require harsh conditions or expensive chiral auxiliaries.
Biocatalysis has emerged as a powerful alternative, offering reactions under mild, environmentally friendly conditions with exceptional levels of selectivity (chemo-, regio-, and enantio-).[1] Lipases are among the most versatile and widely used biocatalysts due to their broad substrate acceptance, lack of need for cofactors, and stability in organic solvents.[1][3] The kinetic resolution of racemic alcohols via lipase-catalyzed enantioselective acylation is a robust and scalable strategy for producing optically active compounds.[5] This protocol focuses on this approach for the resolution of the title diol.
Principle of the Method: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. In this lipase-catalyzed approach, the enzyme selectively acylates one enantiomer of the racemic diol in the presence of an acyl donor.
The use of an enol ester, such as vinyl acetate, as the acyl donor renders the reaction irreversible.[1] This is because the enol byproduct rapidly tautomerizes to a stable aldehyde (acetaldehyde), preventing the reverse reaction (alcoholysis) and driving the equilibrium towards product formation. This strategy typically allows for the theoretical maximum yield of 50% for each enantiomer (one as the unreacted alcohol, the other as the acylated product), both with high enantiomeric excess (ee).
Scheme 1: Lipase-Catalyzed Enantioselective Acylation
Experimental Protocols
This section provides a comprehensive, step-by-step guide for the resolution, work-up, and analysis of 1-(4-chloro-2-fluorophenyl)ethane-1,2-diol.
Materials and Equipment
-
Substrate: Racemic 1-(4-chloro-2-fluorophenyl)ethane-1,2-diol
-
Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Acyl Donor: Vinyl acetate
-
Solvents: tert-Butyl methyl ether (MTBE) (anhydrous), Hexane (HPLC grade), Isopropanol (HPLC grade), Ethyl acetate
-
Equipment: Orbital shaker with temperature control, reaction vials (e.g., 10 mL screw-cap vials), magnetic stirrer and stir bars, filtration apparatus (e.g., Büchner funnel or syringe filter), rotary evaporator, silica gel for column chromatography, Chiral HPLC system with UV detector, analytical balance.
Protocol 1: Biocatalytic Acylation
This protocol describes the setup of the enzymatic reaction. It is recommended to run a time-course experiment (e.g., taking aliquots at 4, 8, 12, and 24 hours) to determine the optimal reaction time where conversion is close to 50%.
-
Preparation: To a 10 mL oven-dried screw-cap vial containing a magnetic stir bar, add 100 mg of racemic 1-(4-chloro-2-fluorophenyl)ethane-1,2-diol (1.0 eq.).
-
Solvent Addition: Add 5 mL of anhydrous MTBE to dissolve the substrate.
-
Causality Note: Anhydrous organic solvents like MTBE are used because lipases exhibit high activity and selectivity in non-aqueous media, and the absence of water prevents competing hydrolysis reactions.[1]
-
-
Enzyme Addition: Add 20 mg of immobilized Candida antarctica lipase B (CALB, Novozym® 435).
-
Initiate Reaction: Add 1.5 equivalents of vinyl acetate. Seal the vial tightly.
-
Causality Note: A slight excess of the acyl donor ensures it is not the limiting reagent. Using a large excess is generally avoided as it can affect enzyme activity and complicate downstream purification.
-
-
Incubation: Place the vial in an orbital shaker set to 200 rpm and 30 °C. Monitor the reaction by taking small aliquots for chiral HPLC analysis until ~50% conversion is achieved.
Protocol 2: Reaction Work-up and Product Isolation
Once the reaction has reached the target conversion of approximately 50%, the products must be separated from the enzyme and each other.
-
Enzyme Removal: Remove the reaction vial from the shaker. Filter the reaction mixture through a small plug of celite or a syringe filter (PTFE, 0.45 µm) to remove the immobilized enzyme beads. Wash the beads with a small amount of fresh MTBE (2 x 1 mL) to recover any adsorbed product.
-
Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue contains the unreacted diol enantiomer and the monoacetylated product enantiomer. Separate these two compounds using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexane.
-
Expertise Note: The monoacetate product is significantly less polar than the diol starting material, allowing for straightforward separation via flash chromatography.
-
Protocol 3: Chiral HPLC Analysis for Validation
This protocol is essential for determining the conversion and the enantiomeric excess (ee) of both the unreacted diol and the product acetate, thereby validating the success of the resolution.[4]
-
Sample Preparation: Prepare a sample for analysis by dissolving a small amount (~1 mg) of the crude reaction mixture (after enzyme removal) or the purified fractions in the mobile phase.
-
HPLC Conditions (Starting Point):
-
Column: A polysaccharide-based chiral stationary phase (CSP) is highly recommended. Examples include Daicel CHIRALPAK® or CHIRALCEL® series columns.[6][7]
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio must be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Analysis: Inject the sample onto the HPLC system. The racemic starting material should show two peaks of equal area. As the reaction progresses, two new peaks corresponding to the monoacetate enantiomers will appear, and the peaks for the diol enantiomers will change in relative area.
-
Calculations:
-
Enantiomeric Excess (ee) : ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Conversion (c) : c (%) = [ eesubstrate / (eesubstrate + eeproduct) ] * 100.
-
Enantiomeric Ratio (E) : E = ln[ (1 - c)(1 - eesubstrate) ] / ln[ (1 - c)(1 + eesubstrate) ]. An E value > 15 is considered useful for practical separation.[8]
-
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the biocatalytic resolution process.
Caption: Workflow for the biocatalytic kinetic resolution.
Expected Results & Data Summary
The goal is to stop the reaction near 50% conversion to maximize the yield and enantiomeric purity of both the remaining substrate and the formed product. The table below shows hypothetical, yet realistic, data for a successful resolution.
| Reaction Time (h) | Conversion (%) | ee of Substrate (%) | ee of Product (%) | Enantiomeric Ratio (E) |
| 4 | 25.1 | 33.5 | >99 | >150 |
| 8 | 41.2 | 70.8 | >99 | >150 |
| 12 | 48.5 | 94.2 | >99 | >150 |
| 24 | 52.1 | >99 | 92.0 | >150 |
Conclusion
The protocol described provides a robust and efficient method for the biocatalytic kinetic resolution of racemic 1-(4-chloro-2-fluorophenyl)ethane-1,2-diol. By employing immobilized Candida antarctica lipase B and vinyl acetate in an organic solvent, it is possible to obtain both enantiomers of the diol (one as the free diol, the other as a monoacetate) with high enantiomeric purity. The mild reaction conditions, simple work-up procedure, and clear analytical validation make this an attractive strategy for researchers in pharmaceutical development and synthetic chemistry.
References
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH. [Link]
-
Kamal, A., Krishnaji, T., & Ramaiah, M. J. (2007). Lipase catalyzed resolution of alcohols and synthesis of propranolol. Tetrahedron: Asymmetry, 18(5), 633-639. [Link]
-
Takabe, K., Hiyoshi, M., Sawada, Y., & Yoda, H. (2003). A practical synthesis of (E)-3,7-dimethyl-2-octene-1,8-diol by lipase-catalyzed asymmetric acylation. Tetrahedron: Asymmetry, 14(11), 1569-1571. [Link]
-
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst in many organic solvents: a study of Candida antarctica lipase B. Biocatalysis and Biotransformation, 16(3), 181-204. [Link]
-
Itoh, T., Akasaki, E., Kenda, K., & Shirakami, S. (2001). Lipase-catalyzed enantioselective acylation in the ionic liquid solvent system: reaction of enzyme anchor. Chemistry Letters, (3), 262-263. [Link]
-
Hedfors, C., Hult, K., & Martinelle, M. (2015). Rational engineering of Candida antarctica lipase B for selective monoacylation of diols. Chemical Communications, 51(55), 11044-11047. [Link]
-
Ahmad, M., et al. (2022). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. Diva-Portal.org. [Link]
-
Carrea, G., & Riva, S. (2000). Properties and synthetic applications of enzymes in organic solvents. Angewandte Chemie International Edition, 39(13), 2226-2254. [Link]
-
Ghanem, A. (2007). Lipase-mediated synthesis of chiral intermediates for drug development. Journal of Chemical Technology & Biotechnology, 82(11), 973-993. [Link]
-
Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1559-1577. [Link]
-
Singh, R., et al. (2020). Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. Chirality, 32(12), 1377-1394. [Link]
-
Porto, A. L. M., et al. (2013). Chemoenzymatic Resolution of Fluorinated Compounds by Lipase CALB Under Microwave Irradiation. Blucher Chemical Engineering Proceedings. [Link]
-
Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]
-
Wu, S., et al. (2021). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications, 12(1), 6125. [Link]
-
Wikipedia. (2023). Chiral analysis. [Link]
-
Forró, E., & Fülöp, F. (2001). Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 1964-1968. [Link]
-
Suzuki, T., & Tanaka, K. (2018). Lipase‐Catalysed Dynamic Kinetic Resolution of C1‐ and C2‐Symmetric Racemic Axially Chiral 2,2′‐Dihydroxy‐1,1′‐biaryls. Angewandte Chemie International Edition, 57(23), 6988-6992. [Link]
-
de Souza, J. S., et al. (2012). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2012(3), 574-580. [Link]
-
Analytics-Shop. (n.d.). Chiral HPLC Columns by DAICEL. Retrieved from [Link]
-
ChiralTek. (n.d.). Chiral Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
Ros, A., et al. (2015). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry, 80(8), 4109-4117. [Link]
Sources
- 1. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Chiral HPLC Columns by DAICEL | Analytics-Shop [analytics-shop.com]
- 7. hplc.eu [hplc.eu]
- 8. repository.tudelft.nl [repository.tudelft.nl]
Topic: Reagents for the Selective Oxidation of 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol
An Application Guide for the Drug Development Professional
Abstract
This application note provides a comprehensive technical guide for the selective oxidation of 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol, a vicinal diol featuring both a primary and a benzylic secondary alcohol. The selective transformation of this substrate into high-value intermediates such as α-hydroxy ketones, α-hydroxy aldehydes, or cleaved carbonyl compounds is critical in medicinal chemistry and process development. This document explores multiple synthetic strategies, detailing the underlying chemical principles, field-proven experimental protocols, and the relative merits of various oxidizing agents. We address the primary challenges of regioselectivity and over-oxidation, offering solutions through modern and classical reagents, including hypervalent iodine compounds, DMSO-based systems, and reagents for oxidative cleavage.
Introduction: The Synthetic Challenge
The substrate, 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol, presents a common yet nuanced challenge in synthetic chemistry. It possesses two distinct hydroxyl groups: a sterically accessible primary alcohol and an electronically activated benzylic secondary alcohol. The synthetic goal dictates which hydroxyl group to target, leading to three principal outcomes, each requiring a tailored oxidative strategy. The electron-withdrawing chloro and fluoro substituents on the aromatic ring also modulate the reactivity of the benzylic position. This guide is structured to provide researchers with the rationale and practical steps to achieve the desired transformation with high fidelity.
Figure 1: Primary oxidative pathways for 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol.
Pathway A: Selective Oxidation of the Benzylic Alcohol to an α-Hydroxy Ketone
The oxidation of the secondary benzylic alcohol is generally favored due to the stabilization of the transition state by the adjacent aromatic ring. This pathway yields the corresponding α-hydroxy ketone, a valuable building block in many pharmaceutical syntheses.
Dess-Martin Periodinane (DMP): The Modern Standard
Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that offers a mild, selective, and high-yielding method for oxidizing primary and secondary alcohols.[1][2][3] Its operational simplicity, neutral pH conditions, and broad functional group tolerance make it an exceptional choice for complex substrates.[2][3]
Mechanism Insight: The reaction proceeds via a ligand exchange mechanism where the alcohol displaces an acetate group on the iodine center. A subsequent intramolecular elimination, facilitated by the displaced acetate acting as a base, generates the ketone, acetic acid, and a reduced iodinane byproduct.[2][3] This process is typically rapid, often completing within 0.5 to 2 hours at room temperature.[1]
Protocol 2.1: DMP Oxidation of 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol
Materials:
-
1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the diol (1.0 eq) in anhydrous DCM (approx. 0.1 M), add solid DMP (1.2 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the organic layer is clear.
-
Separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-hydroxy ketone.
Swern Oxidation: The Cryogenic Workhorse
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by hindered base-mediated elimination (e.g., triethylamine, TEA).[4][5] It is renowned for its mildness and high yields, avoiding the use of heavy metals.[5]
Causality Behind Choices: The reaction is run at -78 °C (a dry ice/acetone bath) to control the formation of the reactive chlorodimethylsulfonium salt intermediate and prevent side reactions.[6] The non-nucleophilic base, triethylamine, is crucial for promoting the elimination step that forms the carbonyl without competing side reactions.[4][7]
Trustworthiness: While highly reliable, the Swern oxidation produces the volatile and malodorous byproduct dimethyl sulfide (DMS) and toxic carbon monoxide gas.[6] All manipulations must be performed in a well-ventilated fume hood.
Protocol 2.2: Swern Oxidation of the Diol
Materials:
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol (1.0 eq)
-
Triethylamine (TEA) (5.0 eq)
Procedure:
-
Prepare a reaction vessel fitted with a dropping funnel and a nitrogen inlet. Charge the vessel with anhydrous DCM and cool to -78 °C.
-
Slowly add oxalyl chloride (1.5 eq) to the DCM.
-
In a separate flask, dissolve DMSO (3.0 eq) in anhydrous DCM and add it dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 10 minutes.
-
Dissolve the diol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, ensuring the temperature remains below -60 °C. A thick white precipitate will form.
-
After 20 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Add water to quench the reaction. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by silica gel chromatography.
Chromium-Based Reagents: The Classical Approach
Reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are effective for this transformation.[8][9] PCC, a complex of chromium trioxide, pyridine, and HCl, is a milder version of chromic acid and can oxidize secondary alcohols to ketones efficiently.[10][11][12]
Expertise & Caution: While historically significant, chromium(VI) reagents are toxic and carcinogenic, and their use is increasingly avoided in favor of greener alternatives. Waste disposal requires specialized procedures. These reagents are typically used in anhydrous DCM.[13]
Figure 2: A generalized experimental workflow for selective oxidation reactions.
Pathway B: Selective Oxidation of the Primary Alcohol
Achieving selective oxidation of the primary alcohol in the presence of the more reactive benzylic secondary alcohol is a significant challenge. This transformation typically requires strategic use of protecting groups or highly specialized catalytic systems.
Protecting Group Strategy
The most reliable method involves a three-step sequence:
-
Selective Protection: Protect the more reactive secondary hydroxyl group. A bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether, is often used. The steric hindrance of the protecting group can direct it to the less-hindered primary alcohol, but in this benzylic case, careful optimization may be needed to favor protection of the secondary site.
-
Oxidation: With the secondary alcohol masked, the primary alcohol can be oxidized to the aldehyde using a standard reagent like DMP or a TEMPO-based system.
-
Deprotection: The protecting group is removed (e.g., using a fluoride source like TBAF for a silyl ether) to reveal the α-hydroxy aldehyde.
Pathway C: Oxidative Cleavage of the Vicinal Diol
In some synthetic routes, the goal is not mono-oxidation but the cleavage of the carbon-carbon bond between the two hydroxyl groups. This reaction is highly specific to 1,2-diols and can be achieved cleanly with periodates.
Periodic Acid (H₅IO₆) or Sodium Periodate (NaIO₄)
These reagents are highly selective for the cleavage of vicinal diols, yielding two carbonyl compounds.[14] The reaction proceeds through a cyclic periodate ester intermediate, which fragments to give the products.[15] For 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol, this cleavage will produce 4-chloro-2-fluorobenzaldehyde and formaldehyde.[16]
Trustworthiness: The reaction is typically clean, quantitative, and performed in aqueous or alcoholic media under mild conditions.[15] It serves as a reliable method for both synthesis and structural analysis.[14]
Protocol 4.1: Periodate Cleavage of the Diol
Materials:
-
1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol (1.0 eq)
-
Sodium periodate (NaIO₄) (1.1 eq)
-
Solvent: Tetrahydrofuran (THF)/Water mixture (e.g., 3:1)
-
Sodium chloride (brine)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diol (1.0 eq) in the THF/water solvent system.
-
Add a solution of NaIO₄ (1.1 eq) in water dropwise to the stirred diol solution at room temperature. A white precipitate (sodium iodate) may form.
-
Stir the reaction for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Filter the reaction mixture to remove the sodium iodate precipitate, washing the solid with the extraction solvent (e.g., diethyl ether).
-
Transfer the filtrate to a separatory funnel, add brine to aid separation, and extract with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: One product, formaldehyde, is a volatile gas.
-
The primary product, 4-chloro-2-fluorobenzaldehyde, can be purified by chromatography if necessary.
Summary and Reagent Comparison
| Reagent System | Target Product | Selectivity | Conditions | Pros | Cons |
| Dess-Martin Periodinane (DMP) | α-Hydroxy Ketone | High for 2° Benzylic OH | Room Temp, Neutral | High yield, mild, simple workup | Expensive, can be explosive |
| Swern Oxidation | α-Hydroxy Ketone | High for 2° Benzylic OH | -78 °C, Basic | High yield, metal-free | Cryogenic, odorous/toxic byproducts |
| Pyridinium Chlorochromate (PCC) | α-Hydroxy Ketone | Good for 2° Benzylic OH | Room Temp, Anhydrous | Effective, well-established | Toxic Cr(VI), waste disposal issues |
| NaIO₄ / H₅IO₆ | Cleavage Products | Specific for 1,2-Diols | Room Temp, Aqueous | Highly selective, clean reaction | Cleaves C-C bond, not mono-oxidation |
Conclusion
The selective oxidation of 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol is a tractable but decision-dependent process. For the preferential oxidation of the benzylic secondary alcohol to an α-hydroxy ketone, modern reagents such as Dess-Martin Periodinane offer the best combination of selectivity, mild conditions, and ease of use. The Swern oxidation remains a highly reliable alternative, provided the necessary equipment and safety precautions are in place. For targeted C-C bond scission to aldehydes, sodium periodate is the reagent of choice, offering unparalleled chemoselectivity. The selective oxidation of the primary alcohol remains challenging and is best approached via a protecting group strategy. The protocols and data presented herein provide a robust framework for researchers to select and implement the optimal synthetic route for their specific objectives.
References
-
Furukawa, K., Shibuya, M., & Yamamoto, Y. (2015). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO–ClO2 Charge-Transfer Complex. Organic Letters, 17(9), 2282–2285. [Link]
-
Onomura, O., et al. (2009). Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. Chemistry, 15(21), 5364-70. [Link]
-
Ciriminna, R., et al. (2005). Oxidation of Amino Diols Mediated by Homogeneous and Heterogeneous TEMPO. Advanced Synthesis & Catalysis. [Link]
-
ResearchGate. (n.d.). Oxidation of 1-Phenylethane-1,2-Diol to 2-Hydroxy-1-Phenylethan-1-One Catalyzed by Gold Nanocrystals. [Link]
-
de Vleeschouwer, F., et al. (2017). Oxidation of Vicinal Diols to α-Hydroxy Ketones with H₂O₂. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Boronic Acid-Catalyzed Selective Oxidation of 1,2-Diols to α-Hydroxy Ketones in Water. [Link]
-
Painter, R. M. (2011). The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stanford Digital Repository. [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. [Link]
-
Moorthy, J. N., Singhal, N., & Senapati, K. (n.d.). Oxidative Cleavage of Vicinal Diols: IBX can Do What Dess-Martin Periodinane (DMP) Can. Supplementary Information. [Link]
-
Kim, I. S., & Krische, M. J. (2010). Site-Selective Primary Alcohol Dehydrogenation Enables Protecting Group-Free Diastereoselective C-C Coupling of 1,3-Glycols and Allyl Acetate. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
-
Chemistry Steps. (2022). PCC Oxidation Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
-
Chemistry Steps. (2020). Swern Oxidation. [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]
-
Orango. (2025). What Is PCC in Organic Chemistry? A Quick Overview. [Link]
-
Chemistry LibreTexts. (2023). Periodic Acid Oxidation. [Link]
-
University of Calgary. (n.d.). Ch15: Oxidation cleavage of 1,2-diols. [Link]
-
NPTEL. (n.d.). Module 1: Oxidation Reactions. [Link]
-
Chemisthree. (n.d.). Alcohol Reactions: Aldehyde/Ketone formation from Diols using Sodium Periodate (NaIO4). [Link]
-
YouTube. (2025). Swern Oxidation. [Link]
-
Pearson. (2024). The intermediates for the Swern oxidation... [Link]
-
gChem. (n.d.). Swern Oxidation. [Link]
-
Chemistry Steps. (2022). Diols: Nomenclature, Preparation, and Reactions. [Link]
Sources
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. youtube.com [youtube.com]
- 7. The intermediates for the Swern oxidation, a reaction introduced ... | Study Prep in Pearson+ [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. theorango.com [theorango.com]
- 13. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgosolver.com [orgosolver.com]
- 16. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
Synthesis of imidazole-based drugs using fluorinated phenyl diol intermediates
Application Note & Protocol
Topic: High-Efficacy Synthesis of Imidazole-Based Drug Scaffolds via Fluorinated Phenyl Diol Intermediates
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The imidazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs due to its unique electronic properties and versatile biological activity.[1][2][3][4] Strategic incorporation of fluorine into these scaffolds has become a leading strategy to enhance pharmacokinetic and pharmacodynamic profiles, often leading to improved metabolic stability, binding affinity, and bioavailability.[5][6][7][8] This guide provides a comprehensive, field-proven methodology for the synthesis of fluorinated, imidazole-based drug precursors, starting from readily available fluorinated phenyl diol intermediates. We will detail the mechanistic rationale, a complete step-by-step experimental protocol, characterization data, and critical safety considerations, empowering researchers to reliably produce these high-value compounds.
Rationale and Mechanistic Overview
The synthetic strategy is a robust two-stage process that leverages classical organic reactions tailored for the specific functionalities of our intermediates.
Stage 1: Oxidation of Diol to Dicarbonyl The vicinal diol group of the fluorinated phenyl diol is a latent form of the required 1,2-dicarbonyl (an α-diketone or benzil derivative). This functional group is essential for the subsequent imidazole ring formation. We employ a controlled oxidation, which converts the two hydroxyl groups into carbonyl groups. The choice of a mild yet efficient oxidizing agent is critical to prevent over-oxidation or unwanted side reactions on the electron-rich, fluorinated aromatic ring.
Stage 2: The Radziszewski Imidazole Synthesis This powerful multi-component reaction is the lynchpin of our approach, enabling the construction of the imidazole ring in a single, atom-economical step.[9][10] The mechanism involves the condensation of three key components:
-
The 1,2-dicarbonyl compound (synthesized in Stage 1).
-
An aldehyde , which will become the C2-substituent of the imidazole ring.
-
An ammonia source (typically ammonium acetate), which provides the two nitrogen atoms for the heterocycle.
The reaction proceeds through the initial formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde to cyclize and form the stable aromatic imidazole ring.[11][12] The presence of the fluorine atom on the phenyl ring is carried through the entire process, yielding the desired fluorinated imidazole scaffold.
dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Overall two-stage synthetic pathway.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound: 2-Aryl-4-(4-fluorophenyl)-1H-imidazole .
Stage 1: Oxidation of 1-(4-fluorophenyl)ethane-1,2-diol to 1-(4-fluorophenyl)glyoxal
Materials:
-
1-(4-fluorophenyl)ethane-1,2-diol (1.0 eq)
-
Copper(II) Acetate (Cu(OAc)₂, 1.1 eq)
-
Ammonium Nitrate (NH₄NO₃, 2.2 eq)
-
Aqueous Acetic Acid (80% v/v)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(4-fluorophenyl)ethane-1,2-diol (1.0 eq) in 80% aqueous acetic acid.
-
Reagent Addition: Add Copper(II) acetate (1.1 eq) and Ammonium Nitrate (2.2 eq) to the solution.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing an equal volume of cold water.
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 1-(4-fluorophenyl)glyoxal is often used directly in the next step without further purification.
Stage 2: Radziszewski Synthesis of 2-Aryl-4-(4-fluorophenyl)-1H-imidazole
Materials:
-
Crude 1-(4-fluorophenyl)glyoxal (from Stage 1, 1.0 eq)
-
Substituted Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Ammonium Acetate (NH₄OAc, 3.0-5.0 eq)
-
Glacial Acetic Acid
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the crude 1-(4-fluorophenyl)glyoxal (1.0 eq), the chosen aldehyde (1.0 eq), and a generous excess of ammonium acetate (3.0-5.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 120 °C) with vigorous stirring for 2-3 hours. Monitor the reaction by TLC.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. Slowly pour the dark solution into a beaker of ice-cold water while stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water to remove excess ammonium acetate and acetic acid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure fluorinated imidazole product.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: General experimental laboratory workflow.
Characterization and Data Analysis
Validation of the final product's structure and purity is paramount. The following techniques are essential.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable.[13][14][15]
-
¹H NMR: Expect characteristic signals for the aromatic protons and the N-H proton of the imidazole ring (often a broad singlet).
-
¹³C NMR: Will confirm the number of unique carbons and show characteristic shifts for the imidazole ring carbons.
-
¹⁹F NMR: A singlet is expected for the 4-fluorophenyl moiety, providing unequivocal evidence of fluorine incorporation.[16]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the synthesized compound by identifying the [M+H]⁺ ion peak.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
| Analytical Data (Exemplary) | Expected Result for 4-(4-fluorophenyl)-2-phenyl-1H-imidazole |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₅H₁₁FN₂ |
| Molecular Weight | 238.26 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.7 (br s, 1H, NH), δ 7.2-8.2 (m, 9H, Ar-H) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | ~ δ -113 to -118 (s, 1F) |
| MS (ESI+) | m/z = 239.1 [M+H]⁺ |
| Purity (HPLC) | >95% |
Safety Precautions
Handling fluorinated compounds and reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of the synthesis should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Acetic acid is corrosive. Handle with care.
-
Avoid inhalation of dust from solid reagents.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Consult the Safety Data Sheets (SDS) for all chemicals used.[17][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Stage 1 (Oxidation) | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure reagents are fresh. |
| Over-oxidation. | Use a milder oxidizing agent or reduce the reaction temperature. | |
| No precipitate forms in Stage 2 | Product is soluble in water. | Extract the aqueous mixture with an organic solvent like Ethyl Acetate or DCM. |
| Reaction failed. | Confirm the identity of the dicarbonyl intermediate from Stage 1. Ensure a sufficient excess of ammonium acetate was used. | |
| Product is impure after recrystallization | Inseparable impurities. | Purify using column chromatography on silica gel.[19] |
| Co-precipitation of starting materials. | Ensure the reaction went to completion using TLC before work-up. |
References
-
Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]
-
Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. S. Asfendiyarov Kazakh National Medical University. [Link]
-
Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
Pawar, S. V., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]
-
Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]
-
Al-Azzawi, A. M., et al. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Müller, K., et al. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Radziszewskis Imidazole Synthesis. Scribd. [Link]
- Zirngibl, L., & Twardzik, T. (1988). Preparation of imidazoles.
-
Bîcu, E., & Uivarosi, V. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. [Link]
-
Kumar, V., et al. (2020). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR. [Link]
-
An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. ResearchGate. [Link]
-
An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. ACS Omega. [Link]
-
dos Santos, V. A., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
-
An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. ACS Publications. [Link]
- Method for synthesizing imidazole compound.
-
An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. PubMed. [Link]
-
Mondal, S. (2022). Radiziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. [Link]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Protheragen. [Link]
-
A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. [Link]
-
A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Semantic Scholar. [Link]
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ResearchGate. [Link]
-
Chen, Z., et al. (2022). Synthesis of Fluorinated Imidazole[4,5f][8][9]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. PubMed. [Link]
-
A Literature Review on the Imidazole. ResearchGate. [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. RSC Publishing. [Link]
-
Fluorine Safety. Purdue University. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]
-
Fluorine Safety Data Sheet. Airgas. [Link]
-
Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]
-
HAZARD SUMMARY: FLUORINE. NJ.gov. [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]
-
A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research. [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. ajrconline.org [ajrconline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. airgas.com [airgas.com]
- 18. efcgases.com [efcgases.com]
- 19. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
Removing regioisomer impurities from 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol
Case ID: PUR-4CL2F-DIOL-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Removal of Regioisomer Impurities
Executive Summary
You are likely encountering difficulty separating the target molecule, 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol , from its positional isomer, 1-(2-Chloro-4-fluorophenyl)ethane-1,2-diol .
In fluorinated aromatic chemistry, these "regioisomers" possess nearly identical boiling points and dipole moments, rendering standard silica chromatography and C18-HPLC ineffective. This guide provides a tiered troubleshooting approach, moving from optimized crystallization (the preferred industrial method) to advanced chromatographic stationary phases and chemical derivatization.
Module 1: Diagnostic & Detection
Q1: Why can’t I see the impurity on my standard LC-MS method?
A: Standard C18 columns separate based on hydrophobicity. Because the 4-Chloro-2-fluoro and 2-Chloro-4-fluoro isomers have identical molecular weights (MW 190.60) and nearly identical LogP values (~1.5), they co-elute.
The Fix: You must exploit pi-pi interactions or shape selectivity rather than just hydrophobicity.
-
Recommended Column: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. The fluorine atoms on the PFP phase interact differentially with the electron-deficient rings of your isomers.
-
Alternative Detection: 19F NMR is the gold standard here. The fluorine shift is highly sensitive to the ortho- vs. para-position of the chlorine atom.
-
Target Signal: ~ -110 to -120 ppm (dependent on solvent).
-
Impurity Signal: Will appear as a distinct split peak, typically shifted by 2–5 ppm from the main peak.
-
Q2: How do I quantify the impurity level accurately?
A: Use the Integration Ratio Method via 19F NMR for crude purity, and a PFP-HPLC method for final release testing.
Diagnostic Decision Tree
Figure 1: Diagnostic workflow for identifying positional isomers in fluorinated diols.
Module 2: Purification Protocols
Scenario A: High Impurity Load (>5%) – Recrystallization
Core Logic: Isomers disrupt the crystal lattice. While the isomers have similar solubility, the eutectic composition usually favors the major product crystallizing out first if the solvent system is tuned correctly.
Protocol: Differential Solubility Crystallization
-
Solvent System: Toluene : Heptane (Primary recommendation) or Isopropyl Alcohol (IPA) : Water.
-
Why Toluene? Aromatic solvents interact with the pi-system of your compound. The 4-Cl vs 2-Cl positioning alters this pi-stacking capability, amplifying solubility differences that don't exist in methanol or ethanol.
Step-by-Step Guide:
-
Dissolution: Dissolve crude solid in Toluene (5 mL per gram) at 85°C.
-
Anti-solvent Addition: Add Heptane dropwise until slight turbidity persists.
-
Reflux: Re-heat to clear the solution.
-
Controlled Cooling: Cool to room temperature over 4 hours (slow cooling is critical to exclude the isomer).
-
Seeding: If available, add a seed crystal of pure 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol at 40°C.
-
Filtration: Filter the white needles. Wash with cold Heptane.
Scenario B: Low Impurity Load (<1%) – Preparative HPLC
Core Logic: When crystallization yields diminish, chromatographic separation is necessary.
Method Parameters:
| Parameter | Setting |
|---|---|
| Column | Phenyl-Hexyl or Pentafluorophenyl (PFP) (5 µm, 250 x 21.2 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 30% B to 60% B over 20 minutes |
| Flow Rate | 15–20 mL/min |
| Wavelength | 254 nm (Aromatic absorption) |[1]
Scenario C: The "Nuclear Option" – Derivatization
Q: Nothing is working. The isomers track together. What now? A: Chemically modify the molecule to amplify the steric difference.
Protocol: Acetonide Formation
-
Reaction: React the diol with 2,2-dimethoxypropane and catalytic p-TsOH in acetone.
-
Effect: This forms a five-membered dioxolane ring. The rigid ring structure forces the phenyl substituents into a specific orientation. The steric clash of the 2-Chloro (impurity) vs 4-Chloro (target) becomes much more pronounced in this rigid state than in the flexible free diol.
-
Separation: The acetonide derivatives often have significantly different Rf values on silica gel or boiling points for distillation.
-
Deprotection: Hydrolyze back to the diol using aqueous HCl/THF.
Purification Workflow Diagram
Figure 2: Tiered purification strategy moving from crystallization to chemical modification.
Module 3: Root Cause Analysis (Prevention)
Q: Where is this impurity coming from?
A: It is almost certainly inherited from the starting material.
-
Precursor Purity: If you synthesized this via the Sharpless Asymmetric Dihydroxylation of 4-chloro-2-fluorostyrene, the styrene itself likely contained 2-chloro-4-fluorostyrene.
-
Mechanism: These isomers arise during the halogenation of the benzene ring earlier in the supply chain. Electrophilic aromatic substitution is directed by the existing substituents, and "ortho" vs "para" selectivity is rarely 100%.
Recommendation: Stringent QC of your starting styrene or acetophenone is more cost-effective than purifying the final diol. Specify >99% isomeric purity from your vendor.
References
-
Fluorinated Stationary Phases: Comparison of PFP and C18 phases for separating halogenated positional isomers. Source: Chromatography Online. "Fluorinated HPLC Phases — Looking Beyond C18." [Link]
-
Isomer Separation Logic: Guidelines for separating positional isomers using shape selectivity. Source: MicroSolv Technology Corp. "Isomers and Recommended HPLC Columns." [Link]
-
Crystallization of Chlorophenols: Methodology for stripping crystallization of close-boiling chlorinated aromatics.[2] Source: MDPI Processes. "Purification of Chlorophenol Isomers by Stripping Crystallization." [Link]
-
Chiral & Isomer Separation: Use of SFC and specialized phases for diol separation. Source: Waters Corporation. "Enantiomeric Separation of BINOL Using the ACQUITY UPC2 System." [Link]
Sources
Technical Support Guide: Preventing Over-Oxidation in 4-Chloro-2-Fluorophenyl Diol Synthesis
Executive Summary & Mechanistic Insight[1][2][3]
The Challenge: Synthesizing 1-(4-chloro-2-fluorophenyl)ethane-1,2-diol (a critical intermediate for triazole antifungals) involves the dihydroxylation of an electron-deficient styrene. The presence of the Chlorine and Fluorine substituents deactivates the alkene, slowing the primary catalytic cycle. This deceleration increases the residence time of the intermediate osmate ester, making it vulnerable to a parasitic pathway known as the "Second Cycle."
The "Second Cycle" Phenomenon: Over-oxidation in this system rarely results from the diol reacting further; it arises because the osmate ester intermediate is oxidized before it hydrolyzes.[1]
-
Primary Cycle (Desired): Os(VIII)
Osmate Ester Hydrolysis Diol + Os(VI). -
Second Cycle (Parasitic): Osmate Ester
Oxidation by Co-oxidant Os(VIII)-glycolate Reacts with 2nd Alkene Bis-osmate Low ee Diol + Ketone byproducts.
Key Technical Directive: To prevent over-oxidation (oxidative cleavage to 4-chloro-2-fluorobenzaldehyde), you must decouple the oxidation step from the organic phase or accelerate hydrolysis .
Mechanistic Visualization
The following diagram illustrates the competition between the productive Primary Cycle and the destructive Second Cycle.
Figure 1: The Catalytic Bifurcation. The red dashed path represents the "Second Cycle" leading to over-oxidation and low enantioselectivity. The goal is to maximize the blue "Hydrolysis" path.
Optimized Protocol: The "Phase-Transfer" Strategy
For electron-deficient substrates like 4-chloro-2-fluorostyrene, the Sharpless Asymmetric Dihydroxylation (AD) method using
Reagents & System Setup
-
Oxidant: Potassium Ferricyanide (
).[2] Why: It is insoluble in organic solvents, preventing it from oxidizing the organic-soluble osmate ester. -
Ligand: (DHQ)2PHAL or (DHQD)2PHAL (AD-mix
or ). Why: Accelerates the primary reaction by ~100x (Ligand Accelerated Catalysis). -
Additive: Methanesulfonamide (
).[3] Why: Critical for this substrate. It accelerates the hydrolysis of the steric-hindered/electron-poor osmate ester, moving the catalyst out of the danger zone.
Step-by-Step Procedure (10 mmol scale)
-
Buffer Preparation: Dissolve
(9.8 g, 30 mmol) and (4.1 g, 30 mmol) in water (100 mL) .-
Checkpoint: Ensure the aqueous phase is homogenous.
-
-
Organic Phase & Catalyst: Add t-Butanol (100 mL) to the aqueous mix. Add the chiral ligand (0.1 mmol) and
(0.04 mmol, typically as a 2.5% solution in tBuOH).-
Note: The mixture will be biphasic.
-
-
Additive Introduction: Add Methanesulfonamide (0.95 g, 10 mmol) .
-
Technical Note: This allows the reaction to proceed at 0°C rather than room temperature, suppressing oxidative cleavage.
-
-
Controlled Addition (Crucial): Cool the mixture to 0°C . Add the 4-chloro-2-fluorostyrene (10 mmol) .
-
Optimization: If over-oxidation persists, dissolve the styrene in minimal t-Butanol and add via syringe pump over 4–6 hours. This keeps the alkene concentration low, starving the "Second Cycle."
-
-
Quenching (The Safety Valve): Once TLC shows consumption of starting material, add Sodium Sulfite (
, 15 g) .-
Wait Time: Stir for 45–60 minutes at room temperature.
-
Why: You must reduce all Os(VIII) and Os(VI) to insoluble Os(IV) before extraction. Failure here causes oxidative cleavage during the workup.
-
Troubleshooting Guide (Q&A)
Q1: I see a significant spot corresponding to 4-chloro-2-fluorobenzaldehyde on my TLC. Is my reaction running too hot?
-
Diagnosis: While temperature is a factor, the likely cause is pH drift or oxidant bleed .
-
Solution:
-
Switch to Ferricyanide: If using NMO (Upjohn), switch to the
system described above. NMO is organic soluble and promotes the second cycle. -
Check pH: If using NMO, the generation of morpholine increases basicity, which can stabilize the osmate ester. Add Citric Acid (0.5 eq) to buffer the reaction if you must use NMO.
-
Q2: The reaction stalls at 60% conversion. Should I add more Osmium?
-
Diagnosis: For electron-deficient styrenes, the hydrolysis step is the bottleneck. The catalyst is trapped as the osmate ester.
-
Solution: Do not add more Osmium (this increases over-oxidation risk). Instead, add Methanesulfonamide (1 eq). This acts as a phase-transfer catalyst for hydroxide, speeding up the turnover of the catalyst.
Q3: My enantiomeric excess (ee) is lower than reported (e.g., 85% vs 98%). Why?
-
Diagnosis: This is the hallmark of the "Second Cycle." The second cycle produces diol with very low or zero ee. Even a small amount of this pathway erodes the total ee.
-
Solution:
-
Dilution: Double the solvent volume.
-
Slow Addition: Add the alkene over 12 hours.
-
Ligand Load: Increase ligand concentration. The ligand-bound cycle is faster and more selective.[4] If the ligand is depleted, the background (racemic) reaction takes over.
-
Comparative Data: Oxidant Selection
The choice of oxidant dictates the risk profile for oxidative cleavage.
| Parameter | N-Methylmorpholine N-oxide (NMO) | Potassium Ferricyanide ( |
| Phase Behavior | Homogenous (Single Phase) | Heterogenous (Two Phase) |
| Oxidant Location | Organic & Aqueous | Aqueous Only |
| Second Cycle Risk | High (Oxidant contacts Osmate Ester) | Low (Oxidant separated from Osmate Ester) |
| Cleavage Risk | Moderate to High | Low |
| Reaction Rate | Faster | Slower (requires vigorous stirring) |
| Recommendation | Only for simple, robust substrates | Standard for 4-Cl-2-F-Styrene |
References
-
Sharpless Asymmetric Dihydroxylation Mechanism & Second Cycle Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews.
-
Use of Methanesulfonamide in AD-Mix Sharpless, K. B., et al. (1992).[1] Methanesulfonamide: A Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations.[2] The Journal of Organic Chemistry.[2]
-
Upjohn Dihydroxylation and NMO Limitations VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[1][4][5] An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant.[4][6] Tetrahedron Letters.[4][5]
-
Oxidative Cleavage Prevention Strategies Master Organic Chemistry. (2011).[7] Osmium Tetroxide (OsO4) for Dihydroxylation of Alkenes.
Sources
- 1. rroij.com [rroij.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Comparison of biological activity: 4-chloro-2-fluoro vs 2,4-dichloro phenyl diols
[1][2][3]
Executive Summary
In the optimization of phenyl diol scaffolds (commonly resorcinol or catechol derivatives), the choice between a 4-chloro-2-fluoro (4-Cl-2-F) and a 2,4-dichloro (2,4-diCl) substitution pattern represents a critical decision point between potency and drug-likeness .[1][2]
-
2,4-Dichloro Phenyl Diols: Historically favored for maximizing potency in deep, hydrophobic pockets.[1][2] The bulkier chlorine atoms drive strong hydrophobic enclosure and halogen bonding, often resulting in sub-nanomolar affinity (e.g., Urease inhibitors). However, they suffer from higher lipophilicity (ClogP) and metabolic liability.[2]
-
4-Chloro-2-Fluoro Phenyl Diols: Emerging as the preferred bioisostere for lead optimization.[1][2] The fluorine atom at the ortho position reduces steric clash while modulating the pKa of the adjacent hydroxyl groups (in resorcinol scaffolds). This pattern typically retains 80–90% of the potency while significantly improving metabolic stability and solubility.
Physicochemical & Structural Analysis
The biological divergence stems from the fundamental atomic differences between Chlorine and Fluorine.
| Feature | 2,4-Dichloro Phenyl Diol | 4-Chloro-2-Fluoro Phenyl Diol | Impact on Biological Activity |
| Steric Bulk (Van der Waals Radius) | Cl: 1.75 Å (High) | F: 1.47 Å (Low) | 2,4-diCl requires larger binding pockets; 4-Cl-2-F fits tighter spaces.[1][2] |
| Lipophilicity ( | +1.42 (approx) | +0.85 (approx) | 2,4-diCl increases non-specific binding and membrane permeability but risks toxicity.[1][2] |
| Electronic Effect ( | Strong electron withdrawing | Strong electron withdrawing | Both acidify phenol protons, enhancing H-bond donor capability.[1][2] |
| Halogen Bonding | Strong (Cl is a good | Weak/Negligible (F is not a | 2,4-diCl can form specific halogen bonds with backbone carbonyls.[1][2] |
| Metabolic Stability | Moderate (prone to oxidation/conjugation) | High (C-F bond is metabolically inert) | F at the 2-position blocks metabolic attack at a vulnerable site.[1][2] |
Case Study Analysis: Enzyme Inhibition Potency
Case A: Urease Inhibition (Hydrophobic Pocket Dominance)
In studies involving bacterial urease inhibitors (e.g., Ebselen derivatives), the 2,4-dichloro motif demonstrates superior potency due to the large hydrophobic active site of the enzyme.
Mechanistic Insight: The urease active site contains a hydrophobic flap that accommodates the bulky 2,4-diCl phenyl ring, allowing it to displace water molecules (entropy gain) and form a halogen bond with
Case B: Tyrosinase Inhibition (Electronic Modulation)
For resorcinol-based tyrosinase inhibitors (skin lightening agents), the electronic influence on the phenolic hydroxyls is paramount.[1][2]
-
Mechanism: The diol moiety chelates the binuclear copper active site.
-
Comparison: The 4-Cl-2-F pattern is often preferred here.[1][2] The fluorine at the 2-position (ortho to one hydroxyl) inductively lowers the pKa of the OH group without introducing the steric hindrance of a chlorine, which can disrupt the delicate chelation geometry.
-
Outcome: 4-Cl-2-F derivatives often show improved kinetic profiles (lower suicide inactivation rates) compared to their polychlorinated counterparts.[1][2]
Biological Pathway & SAR Logic[2]
The following diagram illustrates the decision-making logic when selecting between these two moieties during Lead Optimization.
Figure 1: SAR Decision Tree for Halogenated Phenyl Diol Optimization.
Experimental Protocols
To validate the biological activity differences, the following self-validating protocols are recommended.
Protocol A: Competitive Binding Assay (Fluorescence Polarization)
Objective: Determine intrinsic affinity (
-
Reagent Prep: Dissolve compounds in 100% DMSO (10 mM stock). Serial dilute in assay buffer (50 mM HEPES, pH 7.4, 0.01% Triton X-100).
-
Tracer: Use a FITC-labeled standard probe (e.g., FITC-Geldanamycin for Hsp90).[1][2]
-
Incubation:
-
Mix 10 µL protein (20 nM final) + 10 µL tracer (5 nM final) + 1 µL compound.
-
Incubate for 60 mins at RT in black 384-well plates.
-
-
Readout: Measure Fluorescence Polarization (mP) at Ex/Em 485/535 nm.
-
Validation:
Protocol B: Metabolic Stability (Microsomal Stability Assay)
Objective: Quantify the stability advantage of the 4-Cl-2-F motif.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1][2]
-
Reaction:
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile (containing internal standard).
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.[1][2]
Signaling Pathway Visualization
The following diagram details the Tyrosinase inhibition pathway, a primary target for these scaffolds.
Figure 2: Mechanism of Tyrosinase Inhibition by Halogenated Phenyl Diols.[1][2]
References
-
Macegoniuk, K., et al. (2023). Optimized Ebselen-Based Inhibitors of Bacterial Ureases with Nontypical Mode of Action. Journal of Medicinal Chemistry.
-
Pestel, S., et al. (2006).[2] Characterization of the specificity of the TP receptor antagonist SQ 29,548. Prostaglandins & Other Lipid Mediators.
-
Hardegger, L. A., et al. (2011).[2] Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition. [1][2]
-
Kashid, P., et al. (2024).[5] Synthesis and Biological Evaluation of a Novel Schiff Base Ligand [(E)-2,4-dichloro-6-(1-((4-fluorophenyl) iminoethyl) phenol)]. International Journal of Analytical and Applied Chemistry.
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry.
Comparative Guide: Validating Absolute Configuration of (R)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol
Executive Summary & Strategic Context
The molecule (R)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol is a critical chiral building block, most notably serving as the primary scaffold for the ultra-short-acting benzodiazepine sedative, Remimazolam .
In the synthesis of Remimazolam, the introduction of the chiral center at the benzylic position is often the yield-limiting and quality-defining step. Whether produced via Sharpless Asymmetric Dihydroxylation (SAD) of 4-chloro-2-fluorostyrene or Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone, ensuring the (R)-configuration is non-negotiable. The (S)-enantiomer is considered an impurity that must be controlled to typically <0.1% levels to meet ICH guidelines.
This guide compares three validation methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher’s Method) . While SC-XRD remains the historical "gold standard," this guide argues that VCD is often the superior choice for this specific diol due to its physical state (often a viscous oil) and the elimination of derivatization artifacts.
Comparative Analysis of Validation Methods
The following analysis evaluates methods based on "Time-to-Decision," "Sample Destructiveness," and "Confidence Level" for this specific fluorinated diol.
Table 1: Methodological Performance Matrix
| Feature | Method A: VCD Spectroscopy | Method B: SC-XRD | Method C: Mosher's Method (NMR) |
| Primary Utility | Absolute Config Assignment (Solution) | Absolute Config Assignment (Solid) | Relative/Absolute Config (Solution) |
| Sample State | Neat oil or Solution ( | Single Crystal Required | Solution (Derivatized) |
| Prep Time | Low (30 mins) | High (Days to Weeks for crystals) | Medium (4-8 hours reaction) |
| Confidence | >99% (with DFT match) | >99.9% (Direct observation) | ~95% (Risk of conformational error) |
| Heavy Atom Need | No | Yes (Cl/F present in molecule aids this) | No |
| Throughput | High (Automated) | Low | Medium |
| Cost/Sample | High (Instrument cost) | High (Service cost) | Low (Reagent cost) |
Expert Insight: The Case for VCD
For (R)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol , Method A (VCD) is the recommended primary workflow.
-
Why? This diol often isolates as a viscous oil or low-melting solid, making the growth of X-ray quality crystals difficult without further derivatization (e.g., forming a p-nitrobenzoate ester).
-
The Trap: Relying solely on Optical Rotation (OR) is dangerous. The specific rotation
is heavily influenced by solvent hydrogen bonding with the 1,2-diol moiety and concentration. OR should only be used as a purity check once the absolute configuration is established by VCD or XRD.
Detailed Experimental Protocols
Protocol A: Vibrational Circular Dichroism (Recommended)
Use this for ab initio determination of the absolute configuration without crystallization.
Principle: VCD measures the differential absorption of left and right circularly polarized IR radiation (
Workflow:
-
Conformational Search: Perform a stochastic search (e.g., Monte Carlo) to identify low-energy conformers of the (R)-diol. The intramolecular H-bond between the C1-OH and C2-OH is a critical stabilizing feature.
-
DFT Calculation: Optimize geometry and calculate vibrational frequencies/rotational strengths using B3LYP/6-31G(d) or higher level theory (B3LYP/cc-pVTZ) with a solvent model (PCM) for
. -
Data Acquisition:
-
Dissolve ~5-10 mg of the diol in
(approx 0.1 M). -
Cell:
windows with 100 path length. -
Scan Range: 1000–1800
(Fingerprint region). -
Resolution: 4
, 4-8 hour collection time.
-
-
Validation: Compare the sign and intensity of the experimental bands with the calculated (R)-enantiomer spectrum.
-
Key Marker: Look for the C-O stretching modes and the aromatic ring breathing modes perturbed by the chiral center. If the signs match, the sample is (R).[3] If they are exact opposites, it is (S).
-
Protocol B: Modified Mosher’s Method (The "Wet Lab" Alternative)
Use this if VCD is unavailable. Note: 1,2-diols require careful handling to avoid bis-esterification complications.
Principle: Reaction with chiral derivatizing agent
Step-by-Step:
-
Derivatization:
-
Take two aliquots of the diol (10 mg each).
-
React Aliquot A with (R)-(-)-MTPA-Cl (gives the S-Mosher ester).
-
React Aliquot B with (S)-(+)-MTPA-Cl (gives the R-Mosher ester).
-
Catalyst: Use DMAP/Pyridine in
. Stir for 4 hours. -
Purification: Pass through a short silica plug to remove excess acid chloride.
-
-
NMR Analysis:
-
Acquire
NMR for both esters in .[6] -
Assign the protons: Focus on the methine proton at C1 (
) and the terminal methylene protons at C2 ( ).
-
-
Calculation:
-
Calculate
.[7] -
Interpretation: Construct a Newman projection. For the (R)-diol, protons on the "right" side of the plane defined by the MTPA carboxyl group will have positive
, and those on the "left" will have negative .
-
Visualizing the Validation Logic
The following diagram outlines the decision tree for validating the absolute configuration of the Remimazolam intermediate.
Caption: Decision matrix for selecting the optimal validation method based on the physical state of the diol intermediate.
References
-
Stephens, P. J., et al. "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy." Chemical Reviews, 112(11), 2012. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458, 2007. Link[7]
-
Flack, H. D. "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881, 1983. (Foundational text for X-Ray absolute config). Link
-
Kilfoil, P. J., et al. "Process for the Preparation of Remimazolam." World Intellectual Property Organization (WIPO), WO2011091131A1. (Context for the specific diol intermediate). Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118, 2004. Link
Sources
- 1. biotools.us [biotools.us]
- 2. spark904.nl [spark904.nl]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Retention Time Standards for Fluorinated Styrene Glycols
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of fluorinated compounds, establishing robust and reliable analytical methods is paramount. Fluorinated styrene glycols, a class of compounds with increasing interest in medicinal chemistry and materials science, present unique challenges in their separation and quantification due to the presence of the highly electronegative fluorine atom. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies, with a focus on the selection of appropriate stationary phases to establish reliable retention time standards for these analytes.
Introduction: The Analytical Challenge of Fluorinated Styrene Glycols
The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of fluorinated analogs of known bioactive compounds is a common strategy in drug discovery. Styrene glycols, or 1-phenyl-1,2-ethanediols, are important chiral building blocks and potential metabolites of styrene derivatives. Their fluorinated counterparts, therefore, represent a key class of molecules for which precise analytical characterization is essential.
The primary analytical challenge in the HPLC of fluorinated styrene glycols lies in achieving adequate separation from their non-fluorinated analogs, as well as resolving potential stereoisomers. The choice of the HPLC column, or stationary phase, is the most critical factor in addressing this challenge. This guide will compare the performance of traditional C18 columns with that of fluorinated phenyl stationary phases, providing a rationale for column selection and a framework for method development.
Understanding Stationary Phase Selectivity for Fluorinated Aromatics
The retention and separation of analytes in reversed-phase HPLC are governed by the interactions between the analyte, the stationary phase, and the mobile phase. While C18 columns are the workhorses of reversed-phase chromatography, relying primarily on hydrophobic interactions, their selectivity for structurally similar fluorinated and non-fluorinated compounds can be limited.
Fluorinated stationary phases, particularly those with a pentafluorophenyl (PFP) ligand, have emerged as a powerful alternative for the analysis of halogenated and aromatic compounds.[1][2] These phases offer a multi-modal separation mechanism that includes:
-
Hydrophobic Interactions: Similar to C18 phases, but often with different characteristics.
-
π-π Interactions: Between the electron-rich phenyl rings of the analyte and the stationary phase.
-
Dipole-Dipole Interactions: Arising from the polarized C-F bonds.
-
Ion-Exchange Interactions: With residual silanols on the silica support, which can be particularly relevant for ionizable analytes.[2]
This combination of interactions can lead to unique and often superior selectivity for fluorinated compounds compared to C18 phases.[3][4][5]
Comparative Analysis: C18 vs. Pentafluorophenyl (PFP) for Fluorinated Styrene Glycols
To illustrate the practical implications of stationary phase selection, we propose a comparative study using a standard C18 column and a PFP column for the analysis of a model set of compounds: Styrene Glycol, and its mono-, di-, and tri-fluorinated analogs.
Proposed Model Compounds for Comparative Study
| Compound Name | Structure | Key Properties |
| (R)-Styrene Glycol | C8H10O2 | Non-fluorinated baseline |
| (R)-4-Fluorostyrene Glycol | C8H9FO2 | Mono-fluorinated |
| (R)-2,4-Difluorostyrene Glycol | C8H8F2O2 | Di-fluorinated |
| (R)-2,4,6-Trifluorostyrene Glycol | C8H7F3O2 | Tri-fluorinated |
Note: While commercial standards for all these specific fluorinated styrene glycols may not be readily available, this guide provides a methodology for their analysis once synthesized or sourced. A commercial standard for (R)-Styrene Glycol is available and can be used as a reference.[6]
Experimental Design
A systematic comparison would involve injecting a mixture of the four model compounds onto both a C18 and a PFP column under identical mobile phase conditions. The key performance parameters to evaluate would be:
-
Retention Factor (k'): To assess the overall retention of each analyte.
-
Selectivity (α): To measure the separation between adjacent peaks.
-
Resolution (Rs): To quantify the degree of separation between peaks.
-
Peak Asymmetry (As): To evaluate the quality of the peak shape.
Predicted Chromatographic Outcomes and Rationale
Based on the known properties of C18 and PFP phases, we can predict the likely outcomes of this comparative study.
On a C18 Column:
-
Retention is expected to increase with the degree of fluorination due to an increase in hydrophobicity. However, the selectivity between the fluorinated analogs might be limited, potentially leading to co-elution, especially for isomers.
On a PFP Column:
-
The PFP column is anticipated to provide enhanced selectivity. The multiple interaction mechanisms of the PFP phase will likely result in a different elution order and improved resolution between the fluorinated styrene glycols. The π-π and dipole-dipole interactions are expected to play a significant role in discriminating between the different fluorination patterns.[1][5]
The following diagram illustrates the anticipated difference in selectivity:
Sources
Navigating the Fragmented Landscape: A Comparative Guide to the Mass Spectrometry of Chloro-Fluoro-Phenyl Diols
For researchers, scientists, and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of innovation. Among the vast array of analytical techniques, mass spectrometry (MS) stands as a powerful tool for determining molecular weight and deducing structural features through the analysis of fragmentation patterns. This guide provides an in-depth technical exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of chloro-fluoro-phenyl diols, a class of compounds with increasing relevance in pharmaceutical and environmental analysis.
The presence of multiple, electronically distinct functional groups—hydroxyls, chlorine, and fluorine—on a phenyl ring creates a complex and competitive fragmentation landscape. Understanding these pathways is crucial for the unambiguous identification of isomers and the interpretation of mass spectral data. This guide will dissect the fundamental principles governing the fragmentation of these molecules, compare their expected fragmentation patterns with related compounds, and provide robust experimental protocols for their analysis.
The Bedrock of Fragmentation: Ionization and Primary Fissions in Substituted Aromatics
Electron ionization (EI) mass spectrometry initiates fragmentation by bombarding a molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M radical cation, M•+).[1] The excess energy imparted to the molecular ion induces bond cleavages, generating a series of fragment ions. The relative abundance of these fragments provides a characteristic fingerprint of the molecule's structure.
For substituted aromatic compounds like chloro-fluoro-phenyl diols, the initial ionization site and subsequent fragmentation pathways are heavily influenced by the electronic properties of the substituents. The general hierarchy for the ease of ionization is lone pair electrons > π-bonding electrons > σ-bonding electrons.[1] In our target molecules, the lone pair electrons on the oxygen and halogen atoms, as well as the π-system of the aromatic ring, are the most likely sites of initial electron loss.
The stability of the resulting fragment ions is a primary determinant of the observed fragmentation pattern.[2] More stable ions will be more abundant, leading to more intense peaks in the mass spectrum.
A Comparative Analysis: Building Fragmentation Predictions from Simpler Analogs
Direct experimental data on the mass spectral fragmentation of chloro-fluoro-phenyl diols is scarce in publicly available literature. Therefore, a robust understanding can be constructed by examining the well-documented fragmentation patterns of simpler, structurally related compounds.
Fragmentation of Dihydroxybenzenes (Catechol, Resorcinol, Hydroquinone)
Dihydroxybenzene isomers (catechol, resorcinol, and hydroquinone) provide a foundational understanding of the influence of two hydroxyl groups. The molecular ion peak is typically prominent. A key fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule, a common feature for phenols, leading to a fragment ion at [M-28]+.[3] Subsequent loss of a hydrogen atom can also be observed. The relative intensities of these fragments can sometimes offer clues to the isomeric substitution pattern.
Fragmentation of Halogenated Phenols
The presence of halogens introduces distinct fragmentation behaviors.
-
Chlorinated Phenols: A characteristic feature of chlorine-containing compounds is the presence of an M+2 isotope peak, with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[4] A primary fragmentation pathway is the loss of a chlorine radical (•Cl), leading to an [M-35]+ or [M-37]+ fragment. The loss of HCl is also a common pathway, resulting in a benzyne radical cation. For dichlorophenols, the fragmentation can proceed through sequential losses of Cl• and HCl.[5]
-
Fluorinated Phenols: Fluorine, being monoisotopic, does not produce a characteristic isotope pattern. The C-F bond is significantly stronger than the C-Cl bond, making the loss of a fluorine radical less favorable. Instead, fragmentation often proceeds through the loss of CO or the elimination of HF.[6]
Predicted Fragmentation Pathways for Chloro-Fluoro-Phenyl Diols
By integrating the fragmentation behaviors of diols and halogenated phenols, we can predict the primary fragmentation pathways for chloro-fluoro-phenyl diols. The competition between these pathways will be influenced by the relative positions of the substituents.
Key Predicted Fragmentation Pathways:
-
Loss of Halogens: The weaker C-Cl bond suggests that the initial loss of a chlorine radical (•Cl) will be a more favorable pathway than the loss of a fluorine radical (•F). This would result in a significant peak at [M-35/37]+.
-
Loss of CO: As with other phenolic compounds, the expulsion of a neutral CO molecule from the molecular ion or subsequent fragments is expected, leading to ions at [M-28]+.
-
Loss of HX: The elimination of neutral HCl or HF is another probable fragmentation route. The relative ease of these eliminations will depend on the proximity of a hydroxyl group and the respective halogen.
-
Combined Losses: Sequential losses, such as the initial loss of •Cl followed by the loss of CO, are highly likely.
-
Isotopic Patterns: The presence of one chlorine atom will result in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments.
The interplay of these pathways will generate a complex but interpretable mass spectrum. For instance, an ion cluster at m/z values corresponding to [M-Cl]+ would be a strong indicator of a chloro-fluoro-phenyl diol structure.
The Influence of Isomerism
The relative positions of the hydroxyl, chloro, and fluoro substituents will significantly impact the fragmentation pattern. For example, an ortho arrangement of a hydroxyl and a chlorine group may facilitate the loss of HCl through a "neighboring group" effect. Similarly, the electronic effects (inductive vs. resonance) of the substituents will influence the stability of the resulting fragment ions, altering the relative peak intensities.[3]
Quantitative Data Comparison (Hypothetical)
To illustrate the expected differences, the following table presents a hypothetical comparison of the major fragment ions for isomeric chloro-fluoro-phenyl diols. The relative abundances are predictive and would need to be confirmed by experimental data.
| Fragment Ion | m/z (for C₆H₄ClFO₂) | Predicted Relative Abundance (Isomer A) | Predicted Relative Abundance (Isomer B) | Proposed Fragmentation Pathway |
| [M]•+ | 162/164 | Moderate | Moderate | Molecular Ion |
| [M-Cl]⁺ | 127 | High | Moderate | Loss of Chlorine Radical |
| [M-CO]•+ | 134/136 | Moderate | High | Loss of Carbon Monoxide |
| [M-HCl]•+ | 126 | Low | Moderate | Loss of Hydrogen Chloride |
| [M-HF]•+ | 142/144 | Very Low | Low | Loss of Hydrogen Fluoride |
| [M-Cl-CO]⁺ | 99 | Moderate | Low | Sequential loss of Cl and CO |
Experimental Protocols for GC-MS Analysis
A robust and reproducible analytical method is paramount for obtaining high-quality mass spectra. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the preferred technique for the analysis of these semi-volatile compounds.[7]
Sample Preparation and Derivatization
Due to the polar nature of the hydroxyl groups, derivatization is often necessary to improve chromatographic peak shape and prevent tailing. Silylation is a common and effective derivatization technique.
Step-by-Step Silylation Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of the chloro-fluoro-phenyl diol standard or sample into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
Derivatizing Agent: Add 100 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before analysis.
GC-MS Operating Conditions
The following table provides typical GC-MS parameters for the analysis of derivatized chloro-fluoro-phenyl diols.
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To enhance sensitivity for trace analysis. |
| Injector Temperature | 250 °C | To ensure complete volatilization of the derivatized analyte. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most capillary columns. |
| Oven Program | Initial: 80 °C (hold 2 min) | To focus the analytes at the head of the column. |
| Ramp: 10 °C/min to 280 °C | To achieve good separation of isomers and related compounds. | |
| Final Hold: 5 min at 280 °C | To elute any less volatile components. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard for creating library-searchable spectra. |
| Source Temperature | 230 °C | To prevent condensation of analytes in the ion source. |
| Quadrupole Temperature | 150 °C | To maintain mass accuracy. |
| Mass Range | m/z 40-500 | To capture the molecular ion and all significant fragments. |
| Solvent Delay | 3-5 min | To prevent the solvent peak from saturating the detector. |
Visualizing the Fragmentation and Workflow
To further clarify the proposed fragmentation pathways and the experimental workflow, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed EI fragmentation pathways for a chloro-fluoro-phenyl diol.
Caption: General workflow for the GC-MS analysis of chloro-fluoro-phenyl diols.
Conclusion
The mass spectrometry of chloro-fluoro-phenyl diols presents a fascinating case study in the competitive fragmentation of multiply substituted aromatic rings. While direct experimental data is limited, a thorough understanding of the fragmentation patterns of related compound classes allows for the confident prediction of the major fragmentation pathways. The loss of a chlorine radical, followed by the loss of carbon monoxide, is anticipated to be a dominant fragmentation route. The characteristic isotopic signature of chlorine provides a crucial diagnostic tool for the identification of these compounds.
The experimental protocols and theoretical framework presented in this guide offer a solid foundation for researchers and scientists working with these and other complex halogenated aromatic compounds. As new analytical challenges emerge, a deep understanding of the principles of mass spectral fragmentation will continue to be an indispensable skill for the modern scientist.
References
-
Aktas, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(3), 2023-2028. [Link]
-
Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., & Sethi, K. K. (2015). Gas Chromatography-Mass Spectrometric analysis of isotopic abundance of 13C, 2H, and 18O in biofield treated 2,4-dichlorophenol (2,4-DCP). American Journal of Chemical Engineering, 3(6), 98-104. [Link]
-
NIST. (n.d.). Phenol, 2,4-dichloro-. NIST Chemistry WebBook, SRD 69. [Link]
-
Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II. [Link]
-
Kim, D., Ahn, Y. S., Lee, J. Y., & Lee, Y. S. (2001). Combination of the tod and the tol pathways in redesigning a metabolic route of Pseudomonas putida for the mineralization of a benzene, toluene, and p-xylene mixture. Applied and environmental microbiology, 67(8), 3577–3582. [Link]
-
Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
- Watson, J. T., & Sparkman, O. D. (2007).
-
Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Bhat, A., Pomerantz, A., Laskin, J., & Walse, S. S. (2023). Photolysis Products of Fluorinated Pharmaceuticals. Environmental Toxicology and Chemistry, 42(1), 75-86. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
Personal protective equipment for handling 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol
Executive Summary & Risk Context
Do not treat this compound as a generic reagent. 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol is a halogenated aromatic intermediate. While specific toxicological data (LD50) may be limited in public domains, its structural properties—specifically the 4-chloro and 2-fluoro substitutions —dictate that it be handled as a Potent Compound (Control Band 3) until definitive toxicity data proves otherwise.
The Scientific Rationale for Enhanced Caution:
-
Lipophilicity & Absorption: The fluorine substitution on the phenyl ring significantly increases lipophilicity compared to non-halogenated diols. This enhances the molecule's ability to penetrate the stratum corneum (skin barrier).
-
Metabolic Stability: Halogenated aromatics are often resistant to metabolic breakdown, potentially prolonging systemic exposure if absorbed.
-
Physical State: As a diol with this molecular weight (~190.6 g/mol ), it presents as a solid powder. The primary exposure vector is inhalation of fugitive dust during weighing and dermal absorption during solvation.
Hazard Identification & Control Banding
| Hazard Category | Classification | Critical Mechanism |
| Inhalation | High Risk (Dust) | Fine powders generate electrostatic charges, leading to aerosolization during transfer.[1] Inhalation bypasses first-pass metabolism. |
| Dermal | Moderate-High Risk | Halogenated organic solvents (if dissolved) or direct solid contact can facilitate transdermal uptake. |
| Ocular | Irritant (Cat 2A) | Crystalline solids can cause mechanical abrasion and chemical irritation (H319). |
| Target Organ | Unknown/Potent | As a precursor to benzodiazepine-class pharmacophores, assume potential CNS activity or sensitization. |
PPE Selection Matrix
The following matrix prescribes protection levels based on the energy imparted to the substance (potential for aerosolization) and the quantity handled.
Table 1: PPE Specifications by Operation
| Operational Task | Respiratory Protection | Dermal Protection (Gloves) | Body & Eye Protection |
| Weighing / Solids Transfer (< 10g) | Engineering Control: Fume Hood or Powder Weighing Station. PPE: N95 (minimum) if outside containment; P100 recommended. | Double Gloving: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (Extended Cuff, 8 mil) | Lab Coat (Buttoned), Safety Glasses with Side Shields. |
| Synthesis / Solvated Handling (Dissolved in organic solvent) | Engineering Control: Fume Hood (Sash < 18"). PPE: Surgical mask (for splash protection only). | Chemical Resistant: Laminate (Silver Shield) or Heavy Nitrile if using permeating solvents (e.g., DCM). | Chemical Splash Goggles, Lab Coat, Closed-toe shoes. |
| Spill Cleanup (Solid or Liquid) | Full Face Respirator with P100/Organic Vapor Cartridges. | Double Gloving: Inner: Nitrile Outer: Chem-resistant Laminate. | Tyvek® Coveralls (Disposable), Boot Covers. |
Decision Logic for Safety Protocols
The following diagram illustrates the decision-making process for selecting the correct containment strategy.
Figure 1: Decision logic for PPE selection based on physical state and quantity.[1][2] Note that halogenated solvents (often used with this intermediate) trigger higher glove requirements.
Operational Protocol: Step-by-Step
Phase 1: Donning (Gowning)
Goal: Create a barrier before entering the "Hot Zone" (Fume Hood).
-
Hygiene: Wash hands thoroughly with soap and water.[2][3][4] Dry completely.
-
Inner Layer: Don the first pair of nitrile gloves (4 mil). Inspect for micro-tears by inflating them slightly with air.
-
Body Defense: Put on a lab coat. Critical: Ensure the cuff of the lab coat covers the wrist of the inner glove.
-
Outer Layer: Don the second pair of gloves (Extended Cuff). Pull the cuff of this outer glove over the lab coat sleeve. This creates a "shingle effect" that prevents powder from entering the wrist gap.
-
Eye Protection: Don safety glasses or goggles last to prevent fogging.
Phase 2: Handling & Static Control
Scientific Insight: Chlorinated aromatic solids are prone to triboelectric charging (static). Static can cause the powder to "jump" off the spatula, creating an inhalation hazard.
-
Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat and spatula before transfer.
-
Weighing: Perform all weighing inside the fume hood. Do not remove the balance.
-
Solvation: Add solvent slowly down the side of the vessel to minimize aerosol displacement.
Phase 3: Doffing (De-Gowning)
Goal: Remove PPE without contaminating the user or the clean lab area.
Figure 2: The "Beak Method" involves pinching the outside of the glove to peel it off without touching the skin. The second glove is removed by sliding a finger under the cuff.
Disposal & Decontamination[4][5][6][7]
The "Halogen Rule": Because this molecule contains Chlorine and Fluorine, it must be segregated into the Halogenated Waste Stream . Mixing it with non-halogenated solvents (like Acetone or Ethanol waste) can result in costly disposal surcharges or dangerous chemical reactions if incinerated incorrectly.
Decontamination Protocol
-
Solids: Wipe down the balance and work surface with a wet paper towel (solvent-dampened, e.g., Ethanol).
-
Liquids: Absorb spills immediately with vermiculite or spill pads.
-
Glassware: Rinse glassware with a small amount of acetone inside the hood. Collect this rinse as Halogenated Waste . Then, wash normally.
Emergency Response
| Incident | Immediate Action |
| Skin Contact | Do not scrub. Scrubbing increases blood flow and absorption. Rinse with tepid water for 15 minutes. Remove contaminated clothing.[1][3][4][5][6] |
| Eye Contact | Flush at eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately (Ophthalmology check required for particulates). |
| Inhalation | Move to fresh air.[2][3][4][6][7] If breathing is difficult, emergency services (911/EMS) must be called. Provide SDS to responders. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[9] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 9. moravek.com [moravek.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
